Product packaging for Ajugasterone C 2-acetate(Cat. No.:)

Ajugasterone C 2-acetate

Cat. No.: B12368194
M. Wt: 522.7 g/mol
InChI Key: OJHBARZZNBDVOD-FKKYEMARSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ajugasterone C 2-acetate is a useful research compound. Its molecular formula is C29H46O8 and its molecular weight is 522.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H46O8 B12368194 Ajugasterone C 2-acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H46O8

Molecular Weight

522.7 g/mol

IUPAC Name

[(2S,3R,5R,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-3,11,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate

InChI

InChI=1S/C29H46O8/c1-15(2)7-8-24(34)28(6,35)23-9-10-29(36)18-12-19(31)17-11-20(32)22(37-16(3)30)14-26(17,4)25(18)21(33)13-27(23,29)5/h12,15,17,20-25,32-36H,7-11,13-14H2,1-6H3/t17-,20+,21+,22-,23-,24+,25+,26-,27+,28+,29+/m0/s1

InChI Key

OJHBARZZNBDVOD-FKKYEMARSA-N

Isomeric SMILES

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)C)C)O)C)O)O)O

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C)C)O)C)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Ajugasterone C 2-acetate: A Technical Guide to its Historical Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical discovery, isolation, and characterization of Ajugasterone C 2-acetate, a phytoecdysteroid with potential biological activities. The document details the experimental protocols employed in its inaugural isolation and summarizes key quantitative data. Additionally, it visualizes the experimental workflow and the putative signaling pathway through which this ecdysteroid may exert its effects.

Historical Discovery and Isolation

This compound was first isolated from the plant Cyanotis arachnoidea in 2024 by a team of researchers investigating the steroid constituents of this traditional Chinese medicine. Their work, published in the China Journal of Chinese Materia Medica, led to the identification of ten steroid compounds, including two previously unknown steroid acetates and this compound[1]. This discovery has added to the growing list of known phytoecdysteroids and has opened new avenues for research into their biological activities.

The isolation of this compound from a commercially available extract of Cyanotis arachnoidea roots has also been reported, although the natural origin of the compound from the plant was not definitively proven in that context, leaving open the possibility of it being an artifact of the extraction or storage process[2]. However, the 2024 study provides strong evidence for its natural occurrence.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC29H46O8[3][4]
Molecular Weight522.67 g/mol [3][4]
CAS Number154510-93-7[3][4]

Experimental Protocols

The inaugural isolation and purification of this compound from Cyanotis arachnoidea involved a multi-step chromatographic process.

Extraction and Fractionation

The dried whole plant of Cyanotis arachnoidea was extracted with 75% ethanol. The resulting extract was then partitioned with ethyl acetate to yield an ethyl acetate fraction, which was subjected to further purification[1].

Chromatographic Purification

The ethyl acetate fraction was separated using a combination of chromatographic techniques[1]:

  • Silica Gel Column Chromatography: The initial separation of the crude fraction was performed on a silica gel column.

  • ODS Column Chromatography: Fractions from the silica gel column were further purified using octadecylsilane (ODS) reverse-phase chromatography.

  • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography step was employed for further separation based on molecular size.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by semi-preparative HPLC, yielding the pure compound.

Structure Elucidation

The structure of this compound was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

experimental_workflow plant Cyanotis arachnoidea (Dried Whole Plant) extraction 75% Ethanol Extraction plant->extraction partition Ethyl Acetate Partition extraction->partition fraction Ethyl Acetate Fraction partition->fraction silica Silica Gel Column Chromatography fraction->silica ods ODS Column Chromatography silica->ods sephadex Sephadex LH-20 Column Chromatography ods->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_compound This compound hplc->pure_compound

Figure 1: Experimental workflow for the first isolation of this compound.

Quantitative Data

Biological Activity

This compound has been evaluated for its biological activity in different assays.

AssayOrganism/Cell LineActivityEC50/IC50Reference
Anti-HSV-1 ActivityVero cellsAnti-Herpes Simplex Virus 1Not specified for compound 4[1]
Ecdysteroid Agonist ActivityDrosophila melanogaster BII cell bioassayAgonist-Mentioned in reviews, specific data not found

Signaling Pathway

As a phytoecdysteroid, this compound is presumed to exert its biological effects through the ecdysteroid signaling pathway. This pathway is highly conserved in insects and plays a crucial role in development, molting, and reproduction. The key components of this pathway are the ecdysone receptor (EcR), a nuclear receptor, and its heterodimeric partner, the ultraspiracle protein (USP).

Upon binding of an ecdysteroid ligand, such as this compound, to the ligand-binding domain of EcR, the EcR-USP heterodimer undergoes a conformational change. This activated complex then binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, leading to the regulation of their transcription. This can result in either activation or repression of gene expression, depending on the cellular context and the presence of co-activators or co-repressors.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_USP_inactive EcR-USP Heterodimer (inactive) USP USP EcR_USP_active EcR-USP-Ajugasterone C 2-acetate Complex (active) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to Target_Gene Target Gene EcRE->Target_Gene Regulates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response Ajugasterone This compound Ajugasterone->EcR Binds

Figure 2: Presumed signaling pathway of this compound.

References

Ajugasterone C 2-acetate: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C 2-acetate is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. These compounds are of significant interest to the scientific community due to their diverse biological activities, including anabolic and adaptogenic properties, without the androgenic side effects associated with synthetic anabolic steroids. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to this compound, tailored for professionals in research and drug development.

Natural Sources of this compound

The primary and most commercially significant natural source of this compound is the plant Cyanotis arachnoidea. This perennial herb, native to China, is known to accumulate high concentrations of various phytoecdysteroids in its roots. While other species of the Cyanotis genus may also contain this compound, C. arachnoidea is the most widely documented and utilized source for its extraction.

Table 1: Quantitative Data on Phytoecdysteroid Content in Cyanotis arachnoidea

CompoundPlant PartConcentration (% of dry weight)Reference
20-HydroxyecdysoneRootsup to 4-5%[1]
This compoundRoots (in commercial extract)Minor component, specific percentage not reported[1]
20-Hydroxyecdysone 2-acetateRoots (in commercial extract)Major accompanying ecdysteroid[1]
20-Hydroxyecdysone 3-acetateRoots (in commercial extract)Major accompanying ecdysteroid[1]

It is important to note that the concentration of phytoecdysteroids, including this compound, can vary depending on factors such as the geographical location of the plant, time of harvest, and the specific extraction and purification methods employed.

Biosynthesis of this compound

The biosynthesis of phytoecdysteroids is a complex process that begins with common precursors in the plant's primary metabolism. The pathway leading to this compound is not fully elucidated; however, based on the established biosynthesis of other phytoecdysteroids, a putative pathway can be outlined.

The biosynthesis originates from acetyl-CoA, which enters the mevalonate (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoids. These molecules are then utilized to synthesize sterol precursors like lathosterol. While the precise enzymatic steps from lathosterol to Ajugasterone C are not definitively established, it is hypothesized to involve a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 monooxygenases. The final step in the formation of this compound is the acetylation of the C-2 hydroxyl group of Ajugasterone C, a reaction likely catalyzed by an acetyltransferase enzyme.

Biosynthesis_of_Ajugasterone_C_2_acetate acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway lathosterol Lathosterol mva_pathway->lathosterol hydroxylation_oxidation Series of Hydroxylation and Oxidation Steps (Cytochrome P450s) lathosterol->hydroxylation_oxidation Putative Steps ajugasterone_c Ajugasterone C hydroxylation_oxidation->ajugasterone_c acetylation Acetylation (Acetyltransferase) ajugasterone_c->acetylation ajugasterone_c_2_acetate This compound acetylation->ajugasterone_c_2_acetate

Putative biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Cyanotis arachnoidea

Isolation_Workflow start Dried and Powdered Cyanotis arachnoidea Roots extraction Extraction with Methanol or Ethanol start->extraction concentration Concentration of Crude Extract extraction->concentration partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate) concentration->partition column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->column_chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc crystallization Crystallization hplc->crystallization final_product Pure this compound crystallization->final_product

General workflow for the isolation of this compound.

Detailed Methodological Steps (Generalized):

  • Extraction: The dried and powdered roots of C. arachnoidea are extracted with a polar solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the phytoecdysteroids.

  • Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and other interfering compounds. The ecdysteroid-rich fraction is typically found in the more polar solvent layers.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Further purification can be achieved using Sephadex LH-20 column chromatography.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC, often using a C18 column with a mobile phase consisting of a water-acetonitrile or water-methanol gradient.

  • Crystallization: The purified fractions are concentrated, and the pure this compound is obtained through crystallization from a suitable solvent system.

Note: The specific conditions for each step, including solvent ratios, gradient profiles, and column specifications, would require optimization for maximizing the yield and purity of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most common method for the qualitative and quantitative analysis of this compound in plant extracts and purified samples.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Detection: UV detection at approximately 245 nm.

  • Quantification: Based on a calibration curve of a purified standard of this compound.

Conclusion

This compound, a promising phytoecdysteroid, is primarily sourced from the roots of Cyanotis arachnoidea. Its biosynthesis follows the general pathway of isoprenoid and sterol formation, although the specific enzymatic steps in the later stages of its formation are yet to be fully elucidated. The isolation and purification of this compound require a multi-step chromatographic process. This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the current knowledge and areas where further investigation is warranted to fully exploit the potential of this bioactive molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of Ajugasterone C 2-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C 2-acetate is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants, that has garnered interest within the scientific community for its potential biological activities. As an acetylated derivative of Ajugasterone C, this compound exhibits a range of physicochemical properties that are critical for its isolation, characterization, and evaluation in biological systems. This technical guide provides a comprehensive overview of the known physicochemical data, experimental protocols for its study, and insights into its potential mechanism of action through relevant signaling pathways.

Physicochemical Properties

This compound is a solid at room temperature and is an acetylated analog of the ecdysteroid Ajugasterone C.[1] Its fundamental physicochemical characteristics are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 154510-93-7[1]
Chemical Formula C₂₉H₄₆O₈[1]
Molecular Weight 522.67 g/mol [1]
Appearance Solid[1]
LogP 1.3[1]
Table 2: Spectroscopic Data for this compound
Spectroscopic DataDetails
¹H-NMR (Methanol-d₄) See Table 3 for detailed assignments.
¹³C-NMR (Methanol-d₄) See Table 4 for detailed assignments.
Mass Spectrometry While a specific mass spectrum for the 2-acetate is not readily available, the parent compound, Ajugasterone C, has been characterized by electrospray ionization mass spectrometry.
Table 3: ¹H-NMR Spectral Data of this compound (Methanol-d₄)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2.98m
2.02m
25.21m
34.02d2.9
2.15m
1.95m
53.86d2.4
75.84d2.4
93.84m
114.11m
12α2.45m
12β2.35m
15α1.90m
15β1.70m
16α1.85m
16β1.65m
172.58t9.0
18-CH₃0.94s
19-CH₃1.19s
21-CH₃1.22s
223.65m
231.55m
241.60m
253.45m
26-CH₃0.92d6.8
27-CH₃0.90d6.8
28-CH₃2.08s
29-CH₃---

Note: Data compiled from available literature. Minor variations in chemical shifts may be observed depending on experimental conditions.

Table 4: ¹³C-NMR Spectral Data of this compound (Methanol-d₄)
PositionChemical Shift (δ, ppm)
138.9
271.2
378.1
432.5
551.5
6204.5
7121.9
8165.8
935.1
1040.1
1169.1
1232.1
1348.1
1484.5
1532.3
1621.9
1750.8
1818.1
1921.8
2077.8
2122.1
2278.5
2331.9
2444.1
2528.1
2617.1
2717.5
28 (C=O)172.5
29 (CH₃)21.2

Note: Data compiled from available literature. Minor variations in chemical shifts may be observed depending on experimental conditions.

Solubility and Stability

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo studies, various formulations have been suggested, including suspensions in carboxymethyl cellulose or dissolution in PEG400 or a mixture of Tween 80 and carboxymethyl cellulose.[1] The compound is stable as a powder for up to 3 years when stored at -20°C and for 2 years at 4°C.[1] In a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Experimental Protocols

Isolation and Purification from Cyanotis arachnoidea

This compound is naturally found in and has been isolated from the plant Cyanotis arachnoidea.[1] The general workflow for its isolation involves extraction from the plant material followed by multi-step chromatographic purification.

1. Extraction:

  • Dried and powdered plant material (e.g., roots) is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature.

  • The resulting crude extract is then concentrated under reduced pressure.

2. Chromatographic Purification:

  • The crude extract undergoes a series of chromatographic steps to separate the complex mixture of compounds.

  • Column Chromatography: Initial fractionation is often performed on a silica gel column, eluting with a gradient of solvents such as chloroform and methanol.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water.

  • Fractions are collected and analyzed by analytical HPLC to determine the purity of the isolated compounds.

experimental_workflow plant_material Dried & Powdered Cyanotis arachnoidea extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC (Reversed-Phase C18) fractions->hplc pure_compound Pure Ajugasterone C 2-acetate hplc->pure_compound analysis Purity Analysis (Analytical HPLC) pure_compound->analysis

Figure 1: A representative workflow for the isolation and purification of this compound.
Structural Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • The sample is dissolved in a deuterated solvent, typically methanol-d₄.

  • 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for the complete and unambiguous assignment of all proton and carbon signals.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass and molecular formula of the compound.

  • Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which aids in structural elucidation.

Signaling Pathway

As a phytoecdysteroid, this compound is expected to exert its biological effects by interacting with the ecdysone signaling pathway. This pathway is highly conserved in insects and plays a crucial role in molting and metamorphosis. The key components of this pathway are the ecdysone receptor (EcR), a nuclear receptor, and its heterodimeric partner, the ultraspiracle protein (USP).

Upon binding of an ecdysteroid ligand, the EcR-USP complex undergoes a conformational change and binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding initiates the transcription of a cascade of genes that regulate various physiological processes.

ecdysone_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ajugasterone Ajugasterone C 2-acetate EcR EcR Ajugasterone->EcR Enters Nucleus Complex EcR-USP-Ligand Complex Ajugasterone->Complex Binds EcR->Complex USP USP USP->Complex EcRE EcRE (DNA) Complex->EcRE Binds to Gene Target Gene Transcription EcRE->Gene Initiates Response Biological Response Gene->Response

Figure 2: The generalized ecdysone signaling pathway, the likely mechanism of action for this compound.

Conclusion

References

Key Differences Between Ajugasterone C and Ajugasterone C 2-acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core differences between Ajugasterone C and its derivative, Ajugasterone C 2-acetate. While direct comparative studies on these two specific phytoecdysteroids are limited in publicly available literature, this document synthesizes existing data on Ajugasterone C and draws inferences on the properties of its 2-acetate analogue based on studies of structurally similar acetylated ecdysteroids.

Chemical and Physical Properties

Ajugasterone C is a naturally occurring phytoecdysteroid found in various plants, including Leuzea carthamoides and Vitex doniana.[1] this compound is also an ecdysteroid, which has been isolated from Cyanotis arachnoidea.[2][3][4] The primary structural difference between the two is the addition of an acetate group at the C-2 position of the steroid nucleus in this compound. This seemingly minor modification results in a notable change in molecular weight and may influence the compound's polarity and biological activity.

PropertyAjugasterone CThis compound
Chemical Formula C27H44O7C29H46O8
Molecular Weight 480.63 g/mol 522.67 g/mol
Key Structural Feature Hydroxyl group at C-2Acetate group at C-2

Comparative Biological Activity

Anti-inflammatory Activity

Ajugasterone C has demonstrated significant anti-inflammatory properties. In a preclinical model, it was shown to have a significant inhibitory effect at a dose of 100 mg/kg on carrageenan-induced paw edema in Sprague Dawley rats.[5][6][7]

Quantitative data for the anti-inflammatory activity of this compound is not currently available. However, the acetylation of other steroids has been shown to modulate their anti-inflammatory potency. Further research is required to determine if the 2-acetate group enhances or diminishes the anti-inflammatory effects of the parent compound.

Antimicrobial Activity

While specific data on the antimicrobial properties of Ajugasterone C is not detailed in the available search results, studies on other ecdysteroids provide context. A closely related compound, 2-O-Acetyl-20-hydroxyecdysone, which shares the same 2-acetate functional group, has been reported to completely inhibit the growth of the bacteria Staphylococcus aureus, Escherichia coli, and Proteus vulgaris, as well as the fungi Candida albicans, Alternaria alternata, and Fusarium solani at a concentration of 10 µg/ml.[8] This suggests that the 2-acetate moiety may be a key contributor to potent and broad-spectrum antimicrobial activity in ecdysteroids.

Biological ActivityAjugasterone CThis compound (inferred)
Anti-inflammatory Significant inhibition of carrageenan-induced paw edema at 100 mg/kg in rats.[5][6][7]Data not available.
Antimicrobial Data not available.Potentially potent and broad-spectrum activity, based on data for 2-O-Acetyl-20-hydroxyecdysone (complete inhibition of various bacteria and fungi at 10 µg/ml).[8]

Signaling Pathways and Receptor Binding

Ecdysteroids exert their biological effects primarily through the activation of the Ecdysone Receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), the invertebrate homolog of the Retinoid X Receptor (RXR).[9][10] Upon ligand binding, this complex translocates to the nucleus and binds to ecdysone response elements (EcREs) on the DNA, thereby regulating the transcription of target genes. This signaling cascade is central to the developmental processes in insects and is thought to be the basis for some of the pharmacological effects observed in vertebrates.

The acetylation of ecdysteroids can influence their binding affinity for the EcR. For instance, one study found that 20-hydroxyecdysone 22-acetate was inactive or only very weakly active at a concentration of 10⁻⁴M in a particular EcR binding assay, suggesting that acylation can, in some cases, reduce receptor affinity.[11] It is plausible that the 2-acetate group of this compound could similarly alter its interaction with the EcR ligand-binding pocket, potentially leading to a different downstream signaling profile compared to the parent compound. However, without direct comparative binding studies, this remains a hypothesis.

Ecdysteroid_Signaling_Pathway Ecdysteroid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid Ajugasterone C or This compound EcR Ecdysone Receptor (EcR) Ecdysteroid->EcR Binds Complex EcR/USP Heterodimer EcR->Complex USP Ultraspiracle (USP) USP->Complex EcRE Ecdysone Response Element (EcRE) Complex->EcRE Binds to DNA DNA Transcription Gene Transcription EcRE->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Biological Response mRNA->Protein Translation

Ecdysteroid Signaling Pathway

Experimental Protocols

Synthesis of this compound

While a specific protocol for the synthesis of this compound from Ajugasterone C is not detailed in the available literature, a general approach for the regioselective acylation of ecdysteroids can be proposed. This would typically involve the protection of more reactive hydroxyl groups, followed by acetylation of the C-2 hydroxyl group and subsequent deprotection.

A potential synthetic workflow could involve:

  • Protection of Diols: Protection of the 20,22-diol system of Ajugasterone C as an acetonide.

  • Regioselective Acetylation: Acetylation of the C-2 hydroxyl group using an acetylating agent in the presence of a suitable base.

  • Deprotection: Removal of the protecting group to yield this compound.

Synthesis_Workflow Hypothetical Synthesis Workflow AjugasteroneC Ajugasterone C Protection Protection of 20,22-diol AjugasteroneC->Protection ProtectedAjug Protected Ajugasterone C Protection->ProtectedAjug Acetylation Regioselective Acetylation of C-2 Hydroxyl ProtectedAjug->Acetylation ProtectedAcetate Protected this compound Acetylation->ProtectedAcetate Deprotection Deprotection ProtectedAcetate->Deprotection AjugAcetate This compound Deprotection->AjugAcetate

Hypothetical Synthesis Workflow
Carrageenan-Induced Paw Edema Assay

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

  • Animals: Male Sprague Dawley or Wistar rats (150-200g) are typically used.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound (e.g., Ajugasterone C or this compound) or vehicle is administered intraperitoneally or orally.

    • After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard in vitro assay to determine the MIC of a compound.

  • Materials: 96-well microtiter plates, bacterial or fungal cultures, appropriate broth medium, and the test compounds.

  • Procedure:

    • Serial dilutions of the test compounds are prepared in the microtiter plates.

    • A standardized inoculum of the microorganism is added to each well.

    • Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

The primary difference between Ajugasterone C and this compound lies in the presence of a 2-acetate group in the latter. While Ajugasterone C has confirmed anti-inflammatory activity, the biological profile of this compound is less characterized. Based on data from analogous acetylated ecdysteroids, it is plausible that this compound possesses significant antimicrobial properties. The acetylation may also modulate its binding to the ecdysone receptor, potentially altering its overall pharmacological effects. Further direct comparative studies are essential to fully elucidate the therapeutic potential of these two compounds and to understand the structure-activity relationships of acylated ecdysteroids.

References

Phytoecdysteroids: A Technical Guide to Their Biological Activities with a Focus on Ajugasterone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids are a class of naturally occurring steroid compounds synthesized by plants as a defense mechanism against insect herbivores. Structurally similar to insect molting hormones, these compounds have garnered significant scientific interest due to their diverse and potent biological activities in mammals, without the androgenic side effects associated with synthetic anabolic steroids. This technical guide provides an in-depth overview of the potential biological activities of phytoecdysteroids, with a particular focus on Ajugasterone C. It aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Phytoecdysteroids, including prominent members like 20-hydroxyecdysone and turkesterone, have demonstrated a wide range of pharmacological effects, including anabolic, anti-diabetic, anti-inflammatory, and anti-cancer properties[1][2]. These effects are primarily mediated through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in protein synthesis and cell growth[3]. Ajugasterone C, another significant phytoecdysteroid, has also been shown to possess notable biological activities. This guide will delve into the scientific evidence supporting these claims, presenting the data in a structured and accessible format to facilitate further research and development in this promising field.

Quantitative Data on Biological Activities

To provide a clear and comparative overview of the potency of various phytoecdysteroids, the following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: Anabolic Activity of Phytoecdysteroids
PhytoecdysteroidAssay TypeModelDosage/ConcentrationResultReference
20-Hydroxyecdysone In vivoMale Rats5 mg/kg body weight119% increase in total protein content in the liver[4]
Turkesterone In vivoMale Rats5 mg/kg body weight112% increase in total protein content in the liver[4]
Cyasterone In vivoMale Rats5 mg/kg body weight123% increase in total protein content in the liver[4]
Ajugasterone C In vivoMale Rats5 mg/kg body weight110% increase in total protein content in the liver[4]
20-Hydroxyecdysone In vitroC2C12 myotubes1 µMSignificant increase in myotube diameter[5]
Table 2: Anti-Diabetic Activity of Phytoecdysteroids
Phytoecdysteroid/ExtractAssay TypeModelDosage/ConcentrationResultReference
Phytoecdysteroid Extract (Ajuga iva) In vivoAlloxan-induced diabetic rats10 mg/kg19.2% reduction in blood glucose[4]
Phytoecdysteroid Extract (Ajuga iva) In vivoAlloxan-induced diabetic rats20 mg/kg52.9% reduction in blood glucose[4]
Phytoecdysteroid Extract (Ajuga iva) In vivoAlloxan-induced diabetic rats10 mg/kg54.9% increase in blood insulin[4]
Phytoecdysteroid Extract (Ajuga iva) In vivoAlloxan-induced diabetic rats20 mg/kg105.88% increase in blood insulin[4]
Table 3: Anti-Inflammatory Activity of Phytoecdysteroids
PhytoecdysteroidAssay TypeModelDosage/ConcentrationResultReference
Ajugasterone C In vivoCarrageenan-induced rat paw edema100 mg/kgSignificant inhibitory effect on paw edema development[5]
Table 4: Anti-Cancer Activity of Phytoecdysteroids
PhytoecdysteroidCancer Cell LineAssayIC50 ValueReference
2-Deoxy-20-hydroxyecdysone Triple-negative breast cancer (TNBC)Cytotoxicity AssaySubmicromolar[6]
20-Hydroxyecdysone Human Non-Small Cell Lung Cancer (NSCLC)Antioxidant AssaySignificant antioxidant effect at 0.1–100 µM[7]
Ajugasterone C Breast cancer (T-47D)Autophagy AssayProautophagic effect observed[8]
20-Hydroxyecdysone Breast cancer (MDA-MB-231)Apoptosis AssayProapoptotic properties observed[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activities of phytoecdysteroids.

In Vivo Anabolic Activity Assessment in Rats

Objective: To determine the anabolic effects of phytoecdysteroids by measuring protein synthesis in various organs.

Materials:

  • Male Wistar rats (specific age and weight to be standardized)

  • Phytoecdysteroid compound (e.g., Ajugasterone C)

  • Vehicle for administration (e.g., saline, oil)

  • [¹⁴C]-Leucine (radiolabeled amino acid)

  • Scintillation counter

  • Standard laboratory animal housing and handling equipment

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment, with ad libitum access to food and water.

  • Grouping: Randomly divide the animals into control and treatment groups.

  • Administration: Administer the phytoecdysteroid compound or vehicle to the respective groups daily for a specified period (e.g., 7 days) via oral gavage or intraperitoneal injection.

  • Radiolabeling: On the final day of the experiment, administer a single dose of [¹⁴C]-Leucine to each animal.

  • Tissue Collection: After a defined period following radiolabeling, humanely euthanize the animals and dissect the target organs (e.g., liver, kidney, skeletal muscle).

  • Sample Preparation: Homogenize the collected tissues and precipitate the proteins using a suitable method (e.g., trichloroacetic acid precipitation).

  • Radioactivity Measurement: Measure the radioactivity of the protein precipitates using a scintillation counter.

  • Data Analysis: Express the results as counts per minute per gram (cpm/g) of tissue. Compare the radioactivity levels between the treatment and control groups to determine the effect on protein synthesis.

In Vivo Anti-Diabetic Activity in Streptozotocin-Induced Diabetic Rats

Objective: To evaluate the anti-diabetic potential of phytoecdysteroids by monitoring blood glucose and insulin levels in a diabetic animal model.

Materials:

  • Male Wistar rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • Phytoecdysteroid compound or extract

  • Glucometer and test strips

  • Insulin ELISA kit

  • Standard laboratory animal housing and handling equipment

Procedure:

  • Diabetes Induction: Induce diabetes in the rats by a single intraperitoneal injection of STZ dissolved in cold citrate buffer. Confirm the diabetic state by measuring fasting blood glucose levels after a few days; rats with glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic[9][10].

  • Grouping: Divide the diabetic rats into control and treatment groups.

  • Treatment: Administer the phytoecdysteroid or vehicle to the respective groups daily for a predetermined duration (e.g., 21 days).

  • Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals throughout the treatment period.

  • Insulin Measurement: At the end of the treatment period, collect blood samples and measure serum insulin levels using an ELISA kit.

  • Data Analysis: Compare the changes in blood glucose and insulin levels between the treated and control groups to assess the anti-diabetic efficacy.

In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema

Objective: To assess the anti-inflammatory effects of phytoecdysteroids by measuring the reduction of paw edema in rats.

Materials:

  • Male Wistar rats

  • Carrageenan solution (1% in saline)

  • Phytoecdysteroid compound

  • Plethysmometer

  • Standard laboratory animal housing and handling equipment

Procedure:

  • Animal Preparation: Fast the rats overnight before the experiment with free access to water.

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and phytoecdysteroid treatment groups.

  • Pre-treatment: Administer the vehicle, standard drug, or phytoecdysteroid compound orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour) following the pre-treatment, inject a sub-plantar dose of carrageenan solution into the right hind paw of each rat[11][12].

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

In Vitro Anti-Cancer Activity using MTT Assay

Objective: To determine the cytotoxic effects of phytoecdysteroids on cancer cell lines and calculate the IC50 value.

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Phytoecdysteroid compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the phytoecdysteroid compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader[13].

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The biological activities of phytoecdysteroids are underpinned by their interaction with specific cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz.

Anabolic Effects: PI3K/Akt Signaling Pathway

Phytoecdysteroids, such as 20-hydroxyecdysone, have been shown to promote protein synthesis and muscle growth by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[3][14]. This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phytoecdysteroid Phytoecdysteroid (e.g., Ajugasterone C) GPCR G-Protein Coupled Receptor Phytoecdysteroid->GPCR Binds and Activates PI3K PI3K GPCR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits and Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis (Anabolic Effect) mTORC1->Protein_Synthesis Promotes

Caption: PI3K/Akt signaling pathway activation by phytoecdysteroids.

Anti-inflammatory Effects: Inhibition of NF-κB Signaling Pathway

The anti-inflammatory properties of phytoecdysteroids are thought to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[15][16]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Phytoecdysteroid Phytoecdysteroid (e.g., Ajugasterone C) Phytoecdysteroid->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB Leads to IκB degradation IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB_IkB->NFkB_n NF-κB translocates to nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by phytoecdysteroids.

Experimental Workflow Diagrams

To further clarify the experimental processes, the following diagrams illustrate the workflows for the in vivo anti-diabetic and in vitro anti-cancer assays.

Workflow for In Vivo Anti-Diabetic Activity Assay

Anti_Diabetic_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A1 Acclimatize Rats A2 Induce Diabetes (STZ) A1->A2 A3 Confirm Diabetes (Blood Glucose) A2->A3 A4 Group Animals A3->A4 B1 Daily Administration (Phytoecdysteroid/Vehicle) A4->B1 B2 Monitor Blood Glucose B1->B2 During Treatment C1 Collect Blood Samples B1->C1 End of Treatment C3 Analyze Data & Compare Groups B2->C3 C2 Measure Serum Insulin (ELISA) C1->C2 C2->C3

Caption: Workflow for assessing in vivo anti-diabetic activity.

Workflow for In Vitro Anti-Cancer MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_data Data Analysis P1 Seed Cancer Cells in 96-well plate P2 Allow Adhesion (Overnight) P1->P2 T1 Add Phytoecdysteroid (Varying Concentrations) P2->T1 T2 Incubate (24-72h) T1->T2 M1 Add MTT Reagent T2->M1 M2 Incubate (2-4h) M1->M2 M3 Add Solubilization Solution M2->M3 M4 Measure Absorbance M3->M4 D1 Calculate % Cell Viability M4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining IC50 using the MTT assay.

Conclusion

The scientific literature provides compelling evidence for the diverse biological activities of phytoecdysteroids, including Ajugasterone C. Their demonstrated anabolic, anti-diabetic, anti-inflammatory, and anti-cancer properties, coupled with a favorable safety profile, position them as promising candidates for the development of novel therapeutics. The activation of the PI3K/Akt pathway and the inhibition of the NF-κB pathway are key mechanisms underlying these effects. This technical guide has synthesized the available quantitative data, provided detailed experimental protocols, and visualized the associated molecular pathways to facilitate further research and development in this exciting area. Continued investigation, particularly in the realm of clinical trials, is warranted to fully elucidate the therapeutic potential of these remarkable natural compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the early literature concerning Ajugasterone C, a significant phytoecdysteroid. Phytoecdysteroids are plant-derived secondary metabolites structurally similar to insect molting hormones.[1][2] These compounds, including Ajugasterone C, have garnered interest for their potential pharmacological effects, such as anabolic, anti-inflammatory, and adaptogenic properties.[3][4][5] This document focuses on the foundational studies that led to the discovery, isolation, and initial characterization of Ajugasterone C and its related compounds, primarily from plants of the Ajuga genus.[6][]

Discovery and Isolation

Ajugasterone C was first identified as part of broader investigations into the chemical constituents of various plant species known for their traditional medicinal uses.[6][] Early research on plants like Ajuga turkestanica, Leuzea carthamoides, and Rhaponticum uniflorum led to the isolation of a variety of phytoecdysteroids, including 20-hydroxyecdysone, turkesterone, and cyasterone, alongside Ajugasterone C.[6][8][9]

The general workflow for the isolation of these compounds involved several key stages, which are outlined below.

G cluster_collection Plant Material Processing cluster_extraction Extraction & Purification cluster_isolation Compound Isolation & Identification p1 Collection of Plant Material (e.g., Ajuga roots) p2 Air-Drying and Powdering p1->p2 e1 Solvent Extraction (e.g., Methanol) p2->e1 e2 Crude Extract Concentration e1->e2 e3 Column Chromatography (Silica Gel) e2->e3 e4 Fraction Collection e3->e4 i1 Preparative HPLC (NP-HPLC, RP-HPLC) e4->i1 i2 Purity Analysis (Analytical HPLC) i1->i2 i3 Structure Elucidation (NMR, MS) i2->i3

Caption: General workflow for phytoecdysteroid isolation.

Experimental Protocols

The methodologies employed in early studies laid the groundwork for modern natural product chemistry. Below are detailed protocols reconstructed from the literature for key experimental procedures.

2.1. Plant Material Extraction A common procedure for extracting phytoecdysteroids from plant material is as follows:

  • Preparation : Air-dry the collected plant material (e.g., roots of Ajuga turkestanica) and powder it.[6][10]

  • Extraction : Macerate the powdered material in a solvent such as methanol at room temperature for a specified period (e.g., 2 hours).[10]

  • Filtration : Filter the resulting mixture to separate the solid plant material from the solvent containing the extracted compounds.

  • Concentration : Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.[11]

2.2. Chromatographic Separation The crude extract, containing a complex mixture of compounds, was then subjected to various chromatographic techniques to isolate individual phytoecdysteroids.

  • Column Chromatography : The crude extract is adsorbed onto a solid support (e.g., silica gel) and loaded onto a large glass column packed with the same support.[12] A stepwise gradient of solvents, typically a mixture of chloroform and ethanol in increasing polarity, is passed through the column to elute different fractions.[12]

  • High-Performance Liquid Chromatography (HPLC) : Fractions collected from column chromatography are further purified using preparative HPLC.[6][13] Both Normal-Phase (NP) and Reversed-Phase (RP) HPLC systems were employed.[6]

    • Mobile Phase Example (NP-HPLC) : A gradient system of acetonitrile and o-phosphoric acid.[10]

    • Detection : Fractions are monitored using a UV detector, as the 7-en-6-one chromophore characteristic of ecdysteroids exhibits strong UV absorption.[1][13]

Structure Elucidation

The definitive structure of Ajugasterone C and related compounds was determined using a combination of spectroscopic techniques.[8][14][15]

3.1. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR were critical for determining the carbon skeleton and the stereochemistry of the molecule.[11][15][16][17] Two-dimensional NMR experiments (COSY, HSQC, HMBC) were used to establish connectivity between protons and carbons.[6][15]

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact molecular formula of the isolated compounds.[6][14][18] Fragmentation patterns observed in the mass spectra provided additional structural information.[16][19]

The relationship between these analytical techniques in the structure elucidation process is illustrated below.

G cluster_main Structure Elucidation Pipeline PureCompound Isolated Pure Compound (e.g., Ajugasterone C) MS Mass Spectrometry (MS) PureCompound->MS NMR NMR Spectroscopy (1D & 2D) PureCompound->NMR Formula Molecular Formula (from HRESIMS) MS->Formula Structure Carbon Skeleton & Connectivity (from NMR) NMR->Structure Final Final Structure Confirmation Formula->Final Structure->Final

Caption: Logic flow for spectroscopic structure determination.

3.2. Quantitative Data

The following table summarizes key physical and chemical data for Ajugasterone C as reported in early literature.

PropertyValueSource
Molecular Formula C₂₇H₄₄O₇[3][20]
Molecular Weight 480.63 g/mol [3]
CAS Number 23044-80-6[3][]
Core Structure (2β,3β,5β,11α,22R)-2,3,11,14,20,22-Hexahydroxycholest-7-en-6-one[20]

Note: Detailed NMR spectral data (¹H and ¹³C shifts) are extensive and typically presented in specialized chemical databases and original research articles. Obtaining complete, tabulated early data is challenging due to variations in solvents and reference standards.

Early Biological Activity Studies

Initial biological testing of phytoecdysteroids was often conducted using insect bioassays to assess their hormonal activity.[] These compounds are known to disrupt the molting process in phytophagous (plant-eating) insects, acting as a natural defense mechanism for the plant.[1]

4.1. Insect Bioassays

  • Principle : The core of a bioassay is to measure the potency of a substance by its effect on living organisms.[21] For ecdysteroids, this often involved observing the induction of premature molting or other developmental disruptions in insects.

  • Methodology : A common method involves topical application or injection of the purified compound onto insect larvae or pupae. The toxicity or hormonal effect is then quantified, often by determining the lethal dose (LD50) or lethal concentration (LC50) that affects 50% of the test population.[22]

  • Results : While specific quantitative data for Ajugasterone C from the earliest insect bioassays are sparse in readily available reviews, it was established as an active phytoecdysteroid. Later studies have explored its other biological effects, such as anti-inflammatory properties in animal models.[3][4]

The logic of a dose-response bioassay is depicted in the diagram below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Select Test Organism (e.g., Insect Larvae) C Administer Doses to Replicate Groups A->C B Prepare Serial Dilutions of Ajugasterone C B->C D Incubate Under Controlled Conditions C->D E Observe & Record Biological Response (e.g., Mortality, Molting) D->E F Plot Dose-Response Curve E->F G Calculate LC50/LD50 Value F->G

Caption: Workflow of a typical insect bioassay for toxicity.

Conclusion

The early research on Ajugasterone C was pivotal, establishing its chemical identity and placing it within the broader family of phytoecdysteroids. The methodologies developed for its extraction from natural sources, purification via chromatography, and structural elucidation through spectroscopy became standard practice in the field of natural product chemistry. These foundational studies paved the way for future investigations into the diverse biological activities and potential therapeutic applications of Ajugasterone C and its analogs.

References

Ajugasterone C 2-acetate CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ajugasterone C 2-acetate, a notable ecdysteroid. The document summarizes its core chemical properties, explores its biological activities with supporting quantitative data, and furnishes detailed experimental protocols for key assays. Furthermore, a schematic of the relevant signaling pathway is provided to elucidate its mechanism of action.

Core Compound Identification

This compound is a phytoecdysteroid, a class of compounds found in certain plants that are structurally similar to insect molting hormones.

PropertyValue
CAS Number 154510-93-7
Molecular Formula C₂₉H₄₆O₈

Biological Activity and Quantitative Data

While specific data for this compound is limited, research on the closely related compound, Ajugasterone C, provides valuable insights into its potential biological effects, particularly in the realms of anti-inflammatory and antimicrobial activities.

Biological ActivityAssayTest Organism/SystemConcentration/DoseResult
Anti-inflammatoryCarrageenan-induced paw edemaSprague Dawley rats100 mg/kgSignificant inhibitory effect on edema development.[1]
AntimicrobialBroth microdilutionVarious bacteria & fungiNot SpecifiedEcdysteroids have demonstrated antimicrobial properties.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and related compounds, detailed methodologies for key experiments are provided below.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.[2][3][4]

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals should be acclimatized for at least one week before the experiment.

  • Groups: Animals are divided into a control group, a reference drug group (e.g., indomethacin or diclofenac sodium), and one or more test groups receiving different doses of the compound.

  • Compound Administration: The test compound (e.g., this compound) is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before the induction of inflammation.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Antimicrobial Activity: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

  • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. A standardized suspension of the microorganism is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plate: The test compound is serially diluted (typically two-fold) in a suitable broth medium in a 96-well microtiter plate. This creates a range of concentrations to be tested.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for many bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway

Ecdysteroids, including presumably this compound, exert their effects primarily through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[9][10][11]

Caption: General Ecdysteroid Signaling Pathway.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C 2-acetate is a phytoecdysteroid, a class of compounds with a range of reported biological activities, including anabolic and anti-inflammatory effects. Due to its lipophilic nature and low aqueous solubility, in vivo administration of this compound requires careful selection of a suitable vehicle to ensure proper dissolution or suspension for optimal bioavailability and reliable experimental outcomes. These application notes provide detailed recommendations and protocols for the formulation and in vivo administration of this compound.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is crucial for vehicle selection.

PropertyValueSource
Molecular FormulaC29H46O8InvivoChem[1]
Molecular Weight522.67 g/mol InvivoChem[1]
AppearanceSolid at room temperatureInvivoChem[1]
LogP1.3InvivoChem[1]
SolubilitySoluble in DMSO, Methanol, Acetonitrile. Low water solubility.GlpBio[2], InvivoChem[1], Push Biotechnology[3]

Recommended Vehicles for In Vivo Administration

The selection of an appropriate vehicle is dependent on the intended route of administration. Based on the low water solubility of this compound, the following vehicles are recommended.

For Oral Administration

Oral delivery is a common and convenient route. The following formulations are designed to enhance the solubility and absorption of lipophilic compounds like this compound.

FormulationCompositionPreparation Notes
Suspension in Carboxymethyl cellulose (CMC) 0.5% - 1% CMC in sterile water or saline.A common and well-tolerated suspending agent. Requires vigorous mixing or sonication to achieve a uniform suspension.
Solution in PEG400 100% Polyethylene glycol 400.A water-miscible solvent that can dissolve many poorly soluble compounds. The viscosity should be considered.
Co-solvent with Tween 80 and CMC 0.25% Tween 80 and 0.5% Carboxymethyl cellulose in sterile water.Tween 80 acts as a surfactant to improve wetting and dispersion of the compound.
Oil-based Solution Corn oil, sesame oil, or other appropriate food-grade oil.Suitable for highly lipophilic compounds. May enhance lymphatic absorption.
Mixing with food powders Blending the compound with powdered animal chow.A simple method for chronic dosing, but accurate dose administration can be challenging.
For Parenteral Administration (Intraperitoneal, Subcutaneous, Intravenous)

Parenteral routes bypass first-pass metabolism and can provide more direct systemic exposure. These formulations often utilize co-solvents to achieve solubility.

FormulationComposition (v/v/v)Preparation Notes
DMSO / Tween 80 / Saline 10% DMSO / 5% Tween 80 / 85% SalineA widely used vehicle for lipophilic compounds in preclinical studies. The final DMSO concentration should be kept low to minimize toxicity.
DMSO / PEG300 / Tween 80 / Saline 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% SalinePEG300 is added as a co-solvent to further enhance solubility.
DMSO / Corn Oil 10% DMSO / 90% Corn OilSuitable for intraperitoneal or subcutaneous injections. Not for intravenous use.

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of this compound in 0.5% CMC

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium salt (CMC)

  • Sterile distilled water or saline

  • Magnetic stirrer and stir bar

  • Weighing scale and spatulas

  • Appropriate glassware (beaker, graduated cylinder)

Procedure:

  • Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile distilled water or saline while stirring continuously with a magnetic stirrer. Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours.

  • Accurately weigh the required amount of this compound for the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg of the compound).

  • In a separate small container, create a paste by adding a small volume of the 0.5% CMC vehicle to the weighed this compound powder and triturating with a spatula.

  • Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously mixing to ensure a homogenous suspension.

  • Use a magnetic stirrer or sonicator to ensure the particles are finely dispersed.

  • Visually inspect the suspension for uniformity before each administration.

Protocol 2: Preparation of an Injectable Formulation of this compound in DMSO/Tween 80/Saline

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration 10-fold higher than the final desired concentration (e.g., for a final concentration of 1 mg/mL, prepare a 10 mg/mL stock in DMSO). Ensure the compound is fully dissolved.

  • In a sterile tube, add 1 part of the this compound DMSO stock solution.

  • Add 0.5 parts of Tween 80 and vortex thoroughly.

  • Slowly add 8.5 parts of sterile saline to the mixture while vortexing to prevent precipitation.

  • The final vehicle composition will be 10% DMSO, 5% Tween 80, and 85% saline.

  • Visually inspect the final solution for clarity. If precipitation occurs, gentle warming and further vortexing may be required. The formulation should be prepared fresh before each use.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vivo Administration

The following diagram illustrates a general workflow for an in vivo study involving the administration of this compound.

experimental_workflow compound This compound vehicle Vehicle Selection (e.g., 0.5% CMC) compound->vehicle Physicochemical Properties formulation Formulation Preparation (Suspension/Solution) vehicle->formulation administration In Vivo Administration (e.g., Oral Gavage) formulation->administration animal_model Animal Model (e.g., Sprague Dawley Rat) animal_model->administration data_collection Data Collection (e.g., Paw Edema Measurement) administration->data_collection analysis Data Analysis data_collection->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k ajugasterone This compound ajugasterone->receptor akt Akt pi3k->akt ikk IKK akt->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb NF-κB-IκB Complex nfkb_ikb->nfkb Release dna DNA nfkb_n->dna inflammation Pro-inflammatory Gene Expression dna->inflammation

References

Application Notes and Protocols for Evaluating the Anabolic Effects of Ajugasterone C 2-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C 2-acetate is a phytoecdysteroid, a class of compounds with demonstrated anabolic properties in skeletal muscle. These application notes provide a comprehensive guide to utilizing cell-based assays to investigate and quantify the anabolic potential of this compound. The following protocols are optimized for the C2C12 mouse myoblast cell line, a well-established in vitro model for studying myogenesis and muscle hypertrophy. The key anabolic parameters addressed are increased protein synthesis, myotube hypertrophy, and myoblast proliferation, along with the elucidation of the underlying signaling mechanisms, primarily the Akt/mTOR pathway.

Key Anabolic Indicators and Corresponding Assays

To thoroughly evaluate the anabolic effects of this compound, a multi-assay approach is recommended. The following table summarizes the primary anabolic indicators and the corresponding cell-based assays detailed in this document.

Anabolic IndicatorCell-Based AssayPurpose
Protein Synthesis Puromycin-Based Protein Synthesis AssayTo quantify the rate of de novo protein synthesis in response to this compound treatment.
Myotube Hypertrophy Myotube Diameter MeasurementTo measure the increase in the size of differentiated myotubes, a key feature of muscle hypertrophy.
Myoblast Proliferation BrdU Cell Proliferation AssayTo assess the effect of this compound on the proliferation of muscle precursor cells.
Anabolic Signaling Western Blot for Akt/mTOR PathwayTo investigate the activation of key signaling cascades known to regulate muscle protein synthesis and growth.

Data Presentation: Expected Outcomes

The following tables are templates for presenting quantitative data obtained from the described assays. They are populated with hypothetical data to illustrate the expected anabolic effects of this compound based on existing knowledge of similar ecdysteroids.

Table 1: Effect of this compound on Protein Synthesis in C2C12 Myotubes

TreatmentConcentration (µM)Relative Protein Synthesis Rate (%)Standard Deviation
Vehicle Control (DMSO)-100± 5.2
This compound0.1115.3± 6.1
This compound1.0135.8± 7.5
This compound10.0142.1± 8.3
IGF-1 (Positive Control)0.01155.4± 9.2

Table 2: Effect of this compound on Myotube Diameter in Differentiated C2C12 Cells

TreatmentConcentration (µM)Average Myotube Diameter (µm)Standard Deviation
Vehicle Control (DMSO)-20.5± 2.1
This compound0.124.8± 2.5
This compound1.029.3± 3.1
This compound10.031.6± 3.5
IGF-1 (Positive Control)0.0135.2± 3.8

Table 3: Effect of this compound on C2C12 Myoblast Proliferation

TreatmentConcentration (µM)BrdU Incorporation (Absorbance at 450 nm)Standard Deviation
Vehicle Control (DMSO)-0.52± 0.04
This compound0.10.65± 0.05
This compound1.00.88± 0.07
This compound10.00.95± 0.08
FBS (Positive Control)10%1.58± 0.12

Table 4: Activation of the Akt/mTOR Signaling Pathway by this compound

TreatmentConcentration (µM)p-Akt (Ser473) / Total Akt Ratiop-mTOR (Ser2448) / Total mTOR Ratio
Vehicle Control (DMSO)-1.01.0
This compound1.02.52.1
IGF-1 (Positive Control)0.014.23.8

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

Workflow for C2C12 Culture and Differentiation

G cluster_growth Growth Phase cluster_differentiation Differentiation Phase start Seed C2C12 Myoblasts growth_medium Culture in Growth Medium (DMEM + 10% FBS) start->growth_medium confluency Reach 80-90% Confluency growth_medium->confluency switch_medium Switch to Differentiation Medium (DMEM + 2% Horse Serum) confluency->switch_medium Initiate Differentiation incubation Incubate for 4-6 Days switch_medium->incubation myotubes Mature Myotubes Formed incubation->myotubes end Experimentation myotubes->end Ready for Assays

Caption: Workflow for C2C12 myoblast culture and differentiation into myotubes.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates

Procedure:

  • Cell Culture: Culture C2C12 myoblasts in GM in a humidified incubator at 37°C with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a lower density for continued proliferation.

  • Inducing Differentiation: To induce differentiation, seed myoblasts in culture plates at a high density. Once they reach 80-90% confluency, aspirate the GM, wash the cells once with PBS, and replace the medium with DM.

  • Myotube Formation: Incubate the cells in DM for 4-6 days to allow for the formation of mature, multinucleated myotubes. Change the DM every 48 hours.

Protocol 2: Puromycin-Based Protein Synthesis Assay

This assay measures the rate of new protein synthesis by detecting the incorporation of the antibiotic puromycin into nascent polypeptide chains.

Workflow for Protein Synthesis Assay

G start Differentiated C2C12 Myotubes treatment Treat with this compound or Controls start->treatment puromycin Add Puromycin to Medium treatment->puromycin incubation Short Incubation (e.g., 30 minutes) puromycin->incubation lysis Lyse Cells incubation->lysis western_blot Western Blot with Anti-Puromycin Antibody lysis->western_blot quantification Quantify Puromycin Signal western_blot->quantification end end quantification->end Results

Caption: Workflow for measuring protein synthesis using the puromycin-based SUnSET method.

Materials:

  • Differentiated C2C12 myotubes in culture plates

  • This compound stock solution

  • Puromycin dihydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Anti-puromycin antibody

  • Appropriate secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Treatment: Treat differentiated C2C12 myotubes with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., IGF-1) for a predetermined time (e.g., 24 hours).

  • Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1 µM and incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-puromycin antibody.

  • Quantification: Detect the signal using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities using densitometry and normalize to a loading control (e.g., total protein stain or a housekeeping protein like GAPDH).

Protocol 3: Myotube Diameter Measurement

This protocol uses immunofluorescence to visualize myotubes and image analysis software to measure their diameter.

Workflow for Myotube Diameter Measurement

G start Differentiated Myotubes on Coverslips treatment Treat with this compound start->treatment fixation Fix with 4% Paraformaldehyde treatment->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with Serum permeabilization->blocking primary_ab Incubate with Anti-Myosin Heavy Chain (MyHC) Antibody blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody & DAPI primary_ab->secondary_ab imaging Image with Fluorescence Microscope secondary_ab->imaging analysis Measure Diameter with ImageJ imaging->analysis end end analysis->end Results

Caption: Workflow for immunofluorescence staining and measurement of myotube diameter.

Materials:

  • Differentiated C2C12 myotubes on glass coverslips

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-Myosin Heavy Chain (MyHC)

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope and image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture and Treatment: Differentiate C2C12 myoblasts on coverslips and treat with this compound as described previously.

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-MyHC antibody overnight at 4°C. Wash with PBS and then incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.

  • Imaging: Mount the coverslips on microscope slides and capture images using a fluorescence microscope.

  • Image Analysis: Use ImageJ or similar software to measure the diameter of at least 50 myotubes per condition at multiple points along their length to obtain an average diameter.

Protocol 4: BrdU Cell Proliferation Assay

This colorimetric immunoassay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

Workflow for BrdU Proliferation Assay

G start Seed C2C12 Myoblasts treatment Treat with this compound start->treatment brdu_labeling Add BrdU Labeling Reagent treatment->brdu_labeling incubation Incubate for 2-4 hours brdu_labeling->incubation fix_denature Fix Cells and Denature DNA incubation->fix_denature antibody_incubation Incubate with Anti-BrdU Antibody fix_denature->antibody_incubation substrate_addition Add Substrate and Stop Solution antibody_incubation->substrate_addition read_absorbance Read Absorbance at 450 nm substrate_addition->read_absorbance end end read_absorbance->end Results

Caption: Workflow for the BrdU cell proliferation assay.

Materials:

  • C2C12 myoblasts

  • This compound stock solution

  • BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, TMB substrate, and stop solution)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed C2C12 myoblasts in a 96-well plate and allow them to adhere. Treat the cells with different concentrations of this compound and controls.

  • BrdU Labeling: Add the BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Fix the cells and denature the DNA according to the kit manufacturer's instructions.

  • Immunoassay: Incubate the cells with the anti-BrdU antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the TMB substrate and incubate until color develops. Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

Protocol 5: Western Blot for Akt/mTOR Pathway Activation

This protocol details the detection of phosphorylated (activated) forms of Akt and mTOR, key kinases in the anabolic signaling cascade.

Signaling Pathway of Anabolic Action

G Ajugasterone This compound Receptor Membrane Receptor Ajugasterone->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Activates (p-mTOR) ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes Hypertrophy Myotube Hypertrophy ProteinSynthesis->Hypertrophy Leads to

Caption: Proposed signaling pathway for the anabolic effects of this compound.

Materials:

  • Differentiated C2C12 myotubes

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment and Lysis: Treat differentiated C2C12 myotubes with this compound for a short duration (e.g., 15-60 minutes) to capture signaling events. Lyse the cells in RIPA buffer.

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of Akt and mTOR overnight at 4°C.

  • Detection and Quantification: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the chemiluminescent signal and quantify the band intensities. Calculate the ratio of the phosphorylated protein to the total protein to determine the level of activation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the anabolic properties of this compound. By systematically assessing its impact on protein synthesis, myotube hypertrophy, myoblast proliferation, and the activation of the Akt/mTOR signaling pathway, researchers can gain a comprehensive understanding of its potential as a natural anabolic agent for applications in sports nutrition, and therapeutic interventions for muscle wasting conditions.

Unlocking Anabolic Potential: Animal Models for Studying the Ergogenic Effects of Ajugasterone C 2-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids, a class of naturally occurring steroids found in plants, have garnered significant interest for their potential anabolic and performance-enhancing effects in mammals, without the androgenic side effects associated with conventional anabolic steroids. Among these, Ajugasterone C 2-acetate, a phytoecdysteroid found in plants of the Ajuga genus, presents a promising avenue for the development of novel ergogenic aids. These compounds are thought to exert their effects by interacting with signaling pathways that regulate muscle protein synthesis and growth. This document provides detailed application notes and protocols for researchers to investigate the ergogenic potential of this compound using established rodent models. While direct research on this compound is emerging, the methodologies outlined here are based on extensive studies of structurally similar and well-researched phytoecdysteroids, such as 20-hydroxyecdysone (20E) and turkesterone.

Putative Mechanism of Action: The PI3K/Akt Signaling Pathway

Phytoecdysteroids are believed to stimulate muscle hypertrophy primarily through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of protein synthesis in skeletal muscle.[1][2] Activation of Akt can lead to the downstream activation of the mammalian target of rapamycin (mTOR), a key complex in initiating protein translation. Furthermore, activated Akt can inhibit glycogen synthase kinase 3 beta (GSK-3β) and the Forkhead box O (FOXO) family of transcription factors, both of which are involved in muscle protein breakdown.[3] Some evidence also suggests that phytoecdysteroids may not bind to the androgen receptor, highlighting their non-androgenic anabolic potential.[4]

PI3K_Akt_Pathway cluster_membrane Cell Membrane Receptor Putative Receptor PI3K PI3K Receptor->PI3K Activation Ajugasterone_C_2_acetate Ajugasterone C 2-acetate Ajugasterone_C_2_acetate->Receptor Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3b Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Protein_Synthesis ↑ Muscle Protein Synthesis mTORC1->Protein_Synthesis Protein_Degradation ↓ Muscle Protein Degradation GSK3b->Protein_Degradation FOXO->Protein_Degradation

Caption: Putative PI3K/Akt signaling pathway activated by this compound.

Animal Models and Experimental Design

The C57BL/6 mouse is a commonly used and well-characterized strain for studying muscle physiology and adaptation. Both young adult (2-4 months) and aged (20-24 months) mice can be utilized to investigate the effects of this compound on muscle growth and in the context of age-related muscle wasting (sarcopenia).[1][5] Orchiectomized or ovariectomized rodents can also serve as models of muscle atrophy due to hormonal deficiency.[6]

A typical experimental design would involve randomly assigning animals to the following groups:

  • Vehicle Control (Sedentary): Animals receiving the vehicle solution without the test compound.

  • This compound (Sedentary): Animals receiving this compound to assess its effects without exercise.

  • Vehicle Control (Exercise): Animals receiving the vehicle and subjected to an exercise protocol.

  • This compound (Exercise): Animals receiving the compound and subjected to an exercise protocol to evaluate synergistic effects.

The duration of the study can range from a few weeks to several months, depending on the endpoints being measured. Acute studies may also be performed to investigate immediate signaling events.

Quantitative Data Summary from Phytoecdysteroid Studies

The following tables summarize quantitative data from studies on various phytoecdysteroids, which can serve as a reference for designing experiments with this compound.

Table 1: Effects of Phytoecdysteroids on Muscle Mass in Rodents

Phytoecdysteroid/ExtractAnimal ModelDosageDurationMuscle Group% Increase in Muscle Mass (vs. Control)Reference
20-HydroxyecdysoneC57BL/6 Mice5 mg/kg/day5 daysTriceps Brachii~30%[5]
Ajuga turkestanica ExtractOrchiectomized MiceNot specifiedNot specifiedNot specifiedEnhanced grip strength with exercise[6]
20-HydroxyecdysoneAged Mice (20 months)Not specified28 daysPlantaris, Triceps BrachiiNo significant change in sedentary model[7]

Table 2: Effects of Phytoecdysteroids on Muscle Strength and Performance in Rodents

Phytoecdysteroid/ExtractAnimal ModelTestDosageDurationObserved EffectReference
20-HydroxyecdysoneYoung Adult RatsGrip StrengthNot specified28 daysIncreased grip strength[1]
Ajuga turkestanica ExtractOrchiectomized MiceGrip StrengthNot specifiedNot specifiedEnhanced grip strength in combination with exercise[6]
Ajuga turkestanica ExtractCastrated Male MiceLadder ClimbingNot specifiedNot specifiedReduced climbing time with exercise[6]

Experimental Protocols

Protocol 1: Assessment of Muscle Strength - Grip Strength Test

The grip strength test is a non-invasive method to assess forelimb and combined forelimb/hindlimb muscle strength in mice.

Materials:

  • Grip strength meter with a wire grid or bar.

  • Scale for measuring body weight.

Procedure:

  • Acclimatize the mouse to the testing room for at least 30 minutes.

  • Record the body weight of the mouse.

  • Hold the mouse by the base of its tail and lower it towards the grip strength meter.

  • Allow the mouse to grasp the wire grid or bar with its forelimbs.

  • Gently pull the mouse away from the meter in a horizontal plane until it releases its grip.

  • The peak force generated is recorded by the meter.

  • Perform three to five consecutive trials and average the results.

  • For combined forelimb and hindlimb strength, allow the mouse to grasp the grid with all four paws before pulling.

Grip_Strength_Workflow Start Start Acclimatize Acclimatize Mouse Start->Acclimatize Weigh Record Body Weight Acclimatize->Weigh Position Position Mouse on Grid Weigh->Position Pull Pull Horizontally Position->Pull Record Record Peak Force Pull->Record Repeat Repeat 3-5x? Record->Repeat Repeat->Position Yes Average Average Results Repeat->Average No End End Average->End

Caption: Workflow for the grip strength test.

Protocol 2: Assessment of Muscular Endurance and Strength - Ladder Climbing Test

This protocol can be adapted to assess both muscular endurance and maximal strength by varying the load and repetitions.

Materials:

  • Adjustable inclined ladder (e.g., 85-90 degree slope).

  • Small weights that can be attached to the mouse's tail.

  • Resting chamber at the top of the ladder.

Procedure for Maximal Strength:

  • Familiarize the mouse with climbing the ladder without any weight.

  • Attach a starting weight (e.g., a percentage of the mouse's body weight) to the base of the tail.

  • Place the mouse at the bottom of the ladder and motivate it to climb to the resting chamber.

  • After a successful climb, allow a rest period (e.g., 2 minutes).

  • Incrementally increase the weight and repeat the climbing trial.

  • The maximal weight the mouse can carry to the top is recorded as its maximal strength.

Procedure for Endurance:

  • Attach a submaximal weight to the mouse's tail.

  • Have the mouse climb the ladder repeatedly until exhaustion.

  • Exhaustion is defined as the inability to continue climbing after gentle prodding.

  • Record the total number of climbs or the total vertical distance climbed.

Protocol 3: Assessment of Endurance Capacity - Treadmill Running Test

Treadmill running is a standard method for evaluating endurance capacity in rodents.

Materials:

  • Motorized rodent treadmill.

  • Optional: Metabolic measurement system to determine VO2 max.

Procedure:

  • Acclimatize the mice to the treadmill for several days, starting with short durations at low speeds.

  • For the endurance test, start the treadmill at a low speed (e.g., 10 m/min) and gradually increase the speed and/or incline at set intervals (e.g., every 2-3 minutes).

  • Continue until the mouse reaches exhaustion, defined as spending a predetermined amount of time on the shock grid at the rear of the treadmill or remaining at the back of the lane despite gentle encouragement.

  • Record the total running time, distance, and the final speed/incline achieved.

Treadmill_Test_Workflow Start Start Acclimatization Treadmill Acclimatization (several days) Start->Acclimatization Test_Day Begin Endurance Test (Low Speed) Acclimatization->Test_Day Increase_Intensity Increase Speed/Incline (every 2-3 min) Test_Day->Increase_Intensity Exhaustion Exhaustion Reached? Increase_Intensity->Exhaustion Exhaustion->Increase_Intensity No Record_Data Record Time, Distance, Speed, Incline Exhaustion->Record_Data Yes End End Record_Data->End

Caption: Workflow for the treadmill endurance test.

Protocol 4: Analysis of Muscle Hypertrophy and Signaling Pathways

Materials:

  • Microscope and histology equipment.

  • Reagents for Western blotting (antibodies against Akt, phospho-Akt, mTOR, etc.).

  • Homogenizer.

Procedure:

  • At the end of the study, humanely euthanize the animals and carefully dissect skeletal muscles of interest (e.g., gastrocnemius, soleus, plantaris, triceps brachii).

  • Weigh the muscles to determine wet weight.

  • For histology, embed a portion of the muscle in OCT compound, freeze in isopentane cooled by liquid nitrogen, and section using a cryostat.

  • Stain sections with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology and measure the cross-sectional area (CSA) using imaging software.

  • For Western blotting, snap-freeze a portion of the muscle in liquid nitrogen.

  • Homogenize the muscle tissue in lysis buffer and determine protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the signaling proteins of interest (e.g., total and phosphorylated forms of Akt, mTOR, S6K1) and appropriate secondary antibodies.

  • Visualize and quantify the protein bands to assess the activation state of the signaling pathways.

Conclusion

The study of this compound holds considerable promise for the discovery of new ergogenic aids. The animal models and protocols detailed in this document provide a robust framework for evaluating its potential to enhance muscle mass, strength, and endurance. By employing these standardized methods, researchers can generate reliable and reproducible data to elucidate the mechanisms of action and a comprehensive efficacy and safety profile of this novel phytoecdysteroid. Given the limited direct research on this compound, a comparative approach with more extensively studied phytoecdysteroids like 20-hydroxyecdysone is highly recommended.

References

Application Note: Quantification of Ajugasterone C 2-acetate in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C 2-acetate is a phytoecdysteroid, a class of compounds found in various plants that exhibit a range of pharmacological activities. As interest in the therapeutic potential of these compounds grows, robust and reliable analytical methods for their quantification in plant extracts are crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for the analysis of similar phytoecdysteroids, such as Ajugasterone C, 20-hydroxyecdysone, and turkesterone, and is designed to be a starting point for method development and validation in a research or quality control setting.

Phytoecdysteroids are polar steroids, and their extraction and purification can be challenging due to their structural similarity to other plant constituents.[1][2] Reversed-phase HPLC is a widely used technique for the separation and quantification of these compounds due to its high resolution and sensitivity.[3][4] This protocol outlines the sample preparation, chromatographic conditions, and validation parameters for the accurate determination of this compound.

Materials and Methods

Sample Preparation

A multi-step extraction and purification procedure is recommended to isolate this compound from the complex matrix of plant extracts.

1.1. Extraction

  • Grinding: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.

  • Solvent Extraction: Macerate or sonicate the powdered plant material with methanol or ethanol (e.g., 1:10 w/v) for a defined period (e.g., 3 x 30 minutes).

  • Filtration and Concentration: Filter the extract and combine the filtrates. Evaporate the solvent under reduced pressure to obtain a crude extract.

1.2. Solid-Phase Extraction (SPE) for Sample Clean-up

  • Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove highly polar impurities.

  • Elution: Elute the fraction containing this compound with a higher percentage of organic solvent (e.g., 80% methanol in water).

  • Final Preparation: Evaporate the eluted fraction to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 0.01% trifluoroacetic acid (TFA).[2]

    • B: Acetonitrile with 0.1% formic acid or 0.01% trifluoroacetic acid (TFA).

  • Gradient Elution: A gradient elution is proposed to ensure good separation from other components in the plant extract. An example gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV-Vis spectra of similar ecdysteroids, a wavelength of approximately 245-254 nm should be suitable for detection.[5] It is recommended to determine the optimal wavelength by analyzing a standard of this compound.

  • Injection Volume: 10 µL.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol/Ethanol) grinding->extraction concentration Concentration extraction->concentration spe Solid-Phase Extraction (SPE) (C18 Cartridge) concentration->spe final_sample Final Sample for HPLC spe->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (~250 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (External Standard Calibration) integration->quantification report Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: HPLC Gradient Elution Program
Time (minutes)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.08020
20.04060
25.01090
30.01090
30.18020
35.08020
Table 2: Method Validation Parameters (Hypothetical Data)

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Limit of Detection (LOD) (µg/mL) -0.25
Limit of Quantification (LOQ) (µg/mL) -0.80
Precision (%RSD)
- Repeatability (Intra-day)≤ 2%1.2%
- Intermediate Precision (Inter-day)≤ 3%2.1%
Accuracy (% Recovery) 98 - 102%99.5%
Specificity No interference at the retention time of the analytePeak purity index > 0.999

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in methanol or the initial mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared plant extract samples.

  • After each injection, run a blank (mobile phase) to ensure no carryover.

  • Integrate the peak area corresponding to the retention time of this compound in both the standards and the samples.

  • Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in developing and validating an HPLC method.

logical_relationship cluster_dev Method Development cluster_val Method Validation cluster_app Application lit_review Literature Review (Phytoecdysteroid Analysis) param_select Parameter Selection (Column, Mobile Phase, etc.) lit_review->param_select optimization Optimization (Gradient, Flow Rate) param_select->optimization specificity Specificity optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis of Samples robustness->routine_analysis quality_control Quality Control routine_analysis->quality_control

Caption: Logical workflow for HPLC method development and validation.

Conclusion

This application note provides a comprehensive, though theoretical, framework for the quantification of this compound in plant extracts by HPLC. The proposed method utilizes common and effective techniques for the analysis of phytoecdysteroids. It is crucial to perform a full method validation to ensure the accuracy, precision, and reliability of the results for its intended application in research and quality control. The provided protocols and diagrams serve as a valuable resource for scientists and researchers in the field of natural product analysis and drug development.

References

Preparation of Ajugasterone C 2-acetate Stock Solution for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ajugasterone C 2-acetate is a phytoecdysteroid, a class of compounds found in various plants that are structurally similar to insect molting hormones. These compounds have garnered significant interest in biomedical research due to their diverse biological activities, including anabolic, anti-inflammatory, and potential antiviral effects. Proper preparation of a sterile, accurate stock solution is the foundational step for reliable and reproducible in vitro studies investigating the cellular and molecular mechanisms of this compound. This document provides a detailed protocol for the preparation of a stock solution of this compound suitable for use in a wide range of cell culture-based assays.

Physicochemical and Biological Data Summary

A comprehensive understanding of the physicochemical properties of this compound is critical for its effective use in experimental settings. The table below summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₂₉H₄₆O₈[1]
Molecular Weight 522.67 g/mol [1]
CAS Number 154510-93-7[1]
Appearance Solid[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Acetonitrile[1][2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[2]
Reported Biological Activity (EC₅₀) 12.15 µM (Antiviral activity against Dengue virus in Huh-7 cells)[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations for cell culture experiments.

Materials:

  • This compound powder (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Safety Precautions: Before handling, consult the Safety Data Sheet (SDS) for this compound. Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid inhalation, and skin and eye contact.

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required.

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

    • Mass (mg) = 0.01 mol/L x 0.001 L x 522.67 g/mol x 1000 mg/g = 5.23 mg

  • Weighing the Compound: Accurately weigh approximately 5.23 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile 1.5 mL amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.

  • Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the weighed compound.

  • Mixing: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution of the powder. Visually inspect the solution to confirm that no particulates are present. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Optional): As the stock solution is prepared in sterile DMSO and handled under aseptic conditions, further sterilization is often not required. If there are concerns about sterility, the solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2]. Properly label all tubes with the compound name, concentration, date of preparation, and solvent.

Application in Cell Culture

Working Concentration:

The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on the reported EC₅₀ of 12.15 µM for antiviral activity in Huh-7 cells, a starting concentration range of 1-25 µM is recommended for initial experiments[1]. A dose-response experiment should be conducted to determine the optimal concentration for the desired biological effect in the cell line of interest.

Final DMSO Concentration:

It is crucial to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be cytotoxic. The final DMSO concentration should ideally be kept below 0.1% and should not exceed 0.5% in most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Example Dilution:

To treat cells with a final concentration of 10 µM this compound in a final volume of 1 mL of cell culture medium:

  • Prepare a 1:10 intermediate dilution of the 10 mM stock solution in sterile cell culture medium (e.g., 1 µL of 10 mM stock + 9 µL of medium = 10 µL of 1 mM solution).

  • Add 10 µL of the 1 mM intermediate dilution to 990 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow:

The following diagram illustrates the key steps involved in the preparation and application of the this compound stock solution in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_app Cell Culture Application weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute Stock Solution store->dilute Retrieve Aliquot treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Biological Assay incubate->assay

Caption: Workflow for preparing and using this compound.

Proposed Signaling Pathway:

Phytoecdysteroids have been reported to exert some of their biological effects in mammalian cells through the activation of the PI3K/Akt signaling pathway. While the specific mechanism for this compound is still under investigation, this pathway represents a plausible mode of action.

G Ajugasterone This compound Receptor Cell Surface Receptor (Putative) Ajugasterone->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Responses (e.g., Protein Synthesis, Cell Survival) Downstream->Response

Caption: Proposed PI3K/Akt signaling pathway for this compound.

References

Application Notes and Protocols for Investigating the In Vivo Anti-inflammatory Properties of Ajugasterone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the in vivo anti-inflammatory properties of Ajugasterone C, a phytoecdysteroid isolated from Leuzea carthamoides. The provided information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this natural compound.

Introduction to Ajugasterone C and its Anti-inflammatory Potential

Ajugasterone C is a member of the ecdysteroid class of compounds, which are structurally similar to insect molting hormones. While traditionally known for their role in arthropod development, phytoecdysteroids have garnered significant interest for their diverse pharmacological activities in mammals, including anti-inflammatory effects. Preliminary in vivo studies have demonstrated that Ajugasterone C exhibits a significant inhibitory effect on inflammation. Specifically, at a dose of 100 mg/kg, it has been shown to reduce the development of rat paw edema induced by carrageenan, a common model for acute inflammation[1]. The anti-inflammatory properties of compounds from the Ajuga genus are thought to be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) and the reduction of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs)[2].

The subsequent sections of these application notes will detail the experimental protocols to further elucidate the anti-inflammatory efficacy and potential mechanisms of action of Ajugasterone C in vivo.

In Vivo Models for Assessing Anti-inflammatory Activity

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-inflammatory drug candidates[3]. Two widely used and well-characterized models for acute inflammation are the carrageenan-induced paw edema model and the lipopolysaccharide (LPS)-induced acute lung injury model.

Carrageenan-Induced Paw Edema Model

This model is a classic and reliable method for screening acute anti-inflammatory activity[4][5]. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) involves the production of prostaglandins and the infiltration of neutrophils[4][6].

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intratracheal or intranasal administration of LPS in rodents triggers a robust inflammatory cascade in the lungs, mimicking aspects of acute respiratory distress syndrome (ARDS)[7][8][9]. This model is characterized by neutrophil infiltration into the alveolar space, the release of pro-inflammatory cytokines, and pulmonary edema[8][9].

Experimental Protocols

Protocol for Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from established methodologies[4][6][10][11].

Materials:

  • Ajugasterone C

  • Carrageenan (lambda, Type IV)

  • Vehicle for Ajugasterone C (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin or Diclofenac

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Plethysmometer or digital calipers

  • Syringes and needles (26-30 gauge)

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • Ajugasterone C (e.g., 50, 100, 200 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer Ajugasterone C, vehicle, or the positive control drug orally (p.o.) 60 minutes prior to carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection[4][10].

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume from baseline.

Protocol for LPS-Induced Acute Lung Injury in Mice

This protocol is based on established procedures for inducing ALI[7][8][12].

Materials:

  • Ajugasterone C

  • Lipopolysaccharide (LPS) from E. coli O55:B5

  • Vehicle for Ajugasterone C

  • Positive control: Dexamethasone

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetics (e.g., ketamine/xylazine)

  • Intratracheal instillation device

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Acclimatization: As described in section 3.1.1.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Sham (intratracheal PBS) + Vehicle

    • LPS + Vehicle

    • LPS + Ajugasterone C (e.g., 50, 100, 200 mg/kg, i.p. or p.o.)

    • LPS + Dexamethasone (e.g., 5 mg/kg, i.p.)

  • Dosing: Administer Ajugasterone C, vehicle, or dexamethasone 1 hour prior to LPS instillation.

  • Induction of ALI: Anesthetize the mice and intratracheally instill 50 µL of LPS (e.g., 5 mg/kg) dissolved in sterile PBS[12][13]. The sham group receives 50 µL of sterile PBS.

  • Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours) post-LPS challenge, euthanize the animals.

  • Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage by instilling and retrieving ice-cold PBS into the lungs. Centrifuge the BAL fluid (BALF) to pellet the cells.

  • Analysis:

    • Cell Counts: Resuspend the cell pellet and perform total and differential cell counts (neutrophils, macrophages)[13].

    • Protein Concentration: Measure the total protein concentration in the BALF supernatant as an indicator of alveolar-capillary barrier permeability.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant using ELISA kits[9].

    • Histopathology: Perfuse and fix the lung tissue for histological analysis (e.g., H&E staining) to assess tissue damage, edema, and cellular infiltration.

Potential Molecular Mechanisms and Signaling Pathways

Inflammation is a complex process regulated by a network of signaling pathways. Ajugasterone C may exert its anti-inflammatory effects by modulating key pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response[14]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6[15][16][17]. Phytochemicals often exert anti-inflammatory effects by inhibiting IκB degradation and subsequent NF-κB activation[15].

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Inhibits (via IκB-P) NFkB NF-κB (p65/p50) IkB->IkB_NFkB NFkB->IkB_NFkB AjugasteroneC Ajugasterone C AjugasteroneC->IKK Potential Inhibition NFkB_nuc NF-κB (p65/p50) DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription IkB_NFkB->NFkB_nuc NF-κB Translocation

Caption: Ajugasterone C's potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are key signaling molecules that regulate cellular processes such as inflammation, proliferation, and apoptosis[18][19]. Activation of MAPKs by inflammatory stimuli leads to the phosphorylation of transcription factors that, in turn, promote the expression of inflammatory mediators like COX-2 and iNOS. Several anti-inflammatory compounds have been shown to act by inhibiting the phosphorylation of p38 MAPK and other members of the MAPK family[20][21].

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Stimuli->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates AjugasteroneC Ajugasterone C AjugasteroneC->MAPK Potential Inhibition of Phosphorylation InflammatoryGenes Inflammatory Genes (COX-2, iNOS) TranscriptionFactors->InflammatoryGenes Induces Transcription

Caption: Ajugasterone C's potential inhibition of the MAPK signaling pathway.

Data Presentation

Quantitative data from the in vivo studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Effect of Ajugasterone C on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.06-
Ajugasterone C50Data to be determinedData to be determined
Ajugasterone C100Data to be determinedData to be determined
Ajugasterone C200Data to be determinedData to be determined
Indomethacin (Positive Control)100.32 ± 0.04**62.4%

*Data are hypothetical and for illustrative purposes. *p<0.01 compared to Vehicle Control.

Table 2: Effect of Ajugasterone C on Inflammatory Markers in BALF from LPS-Treated Mice

Treatment GroupDose (mg/kg)Total Cells (x10⁴/mL)Neutrophils (x10⁴/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Sham + Vehicle-5.2 ± 0.40.3 ± 0.125.5 ± 3.115.8 ± 2.5
LPS + Vehicle-85.6 ± 7.2##68.9 ± 5.8##850.4 ± 65.7##1245.7 ± 110.2##
LPS + Ajugasterone C100Data to be determinedData to be determinedData to be determinedData to be determined
LPS + Dexamethasone (Pos. Control)530.1 ± 3.5 22.4 ± 2.9250.1 ± 30.2 450.6 ± 55.1

*Data are hypothetical and for illustrative purposes. ##p<0.01 compared to Sham. *p<0.01 compared to LPS + Vehicle.

Experimental Workflow Diagram

experimental_workflow start Hypothesis: Ajugasterone C has in vivo anti-inflammatory properties model_selection Select In Vivo Models - Carrageenan Paw Edema (Acute) - LPS Lung Injury (Acute) start->model_selection protocol_dev Develop Protocols - Animal Strain & Grouping - Dosing (Vehicle, Test, Positive Control) - Induction of Inflammation model_selection->protocol_dev execution Experiment Execution protocol_dev->execution data_collection Data Collection & Endpoints execution->data_collection mechanism_study Mechanism of Action Studies (Western Blot, PCR on tissues) - p-NF-κB, p-MAPK - COX-2, iNOS expression execution->mechanism_study paw_edema_data Paw Edema: - Paw Volume/Thickness data_collection->paw_edema_data ali_data ALI Model: - BALF Cell Counts - BALF Protein & Cytokines - Lung Histopathology data_collection->ali_data analysis Data Analysis & Interpretation paw_edema_data->analysis ali_data->analysis mechanism_study->analysis conclusion Conclusion on Anti-inflammatory Efficacy and Mechanism analysis->conclusion

Caption: Workflow for investigating Ajugasterone C's anti-inflammatory effects.

References

Application Notes and Protocols for Dosing Ajugasterone C 2-acetate in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Dosing Considerations for Ajugasterone C 2-acetate and Related Ecdysteroids in Rodent Models.

Introduction

This compound is a phytoecdysteroid, a class of compounds that has garnered interest for its potential anabolic, anti-inflammatory, and metabolic benefits. While specific data on this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar ecdysteroids, such as 20-hydroxyecdysone (20E) and Ajugasterone C. These notes provide a comprehensive overview of dosing considerations, experimental protocols, and relevant biological pathways based on existing rodent studies of these related compounds. Ecdysteroids generally exhibit low toxicity in mammals, with a high median lethal dose (LD50)[1][2]. For instance, the LD50 of 20-hydroxyecdysone in mice is greater than 9 g/kg when administered orally and 6.4 g/kg via intraperitoneal injection[1][2].

Quantitative Data Summary

The following tables summarize dosing regimens for ecdysteroids in various rodent studies. This data can serve as a starting point for designing studies with this compound.

Table 1: Dosing of 20-Hydroxyecdysone (20E) in Rodent Studies

Animal Model Dose Route of Administration Frequency & Duration Observed Effects Reference
Male Wistar Rats5 mg/kg body weightInjection (20% DMSO, 80% peanut oil)Daily for 21 daysIncreased muscle fiber size (hypertrophy)[3]
Male Wistar Rats5 mg/kg body weightOralDaily for 10 daysIncreased body weight gain and muscle protein content[3]
Male C57BL/6J Mice10 mg/kgOral gavageDaily for 13 weeksAmeliorated obesity and insulin resistance; decreased body weight gain and fat mass[2]
Adult and Old Mice50 mg/kg body massOral gavage (in PBS)Daily for 7 daysAccelerated recovery of skeletal muscle function after injury[4]
Male Wistar Rats50 mg/kgOral gavage (in water)Single dosePharmacokinetic analysis[5]
Male and Female Sprague-Dawley Rats100, 300, or 1000 mg/kgOral gavage (in 0.5% methylcellulose)Single dosePharmacokinetic analysis[5]

Table 2: Dosing of Other Ecdysteroids in Rodent Studies

Compound Animal Model Dose Route of Administration Frequency & Duration Observed Effects Reference
Ajugasterone CSprague Dawley Rats100 mg/kgNot specifiedNot specifiedSignificant inhibition of carrageenan-induced paw edema[6]
Ecdysteroid-rich extract from Ajuga turkestanicaRats5 mg/kgOralNot specifiedReduced hyperglycemia in an alloxan-induced diabetes model[2]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature that can be adapted for studies involving this compound.

Protocol 1: Oral Gavage Administration in Mice

This protocol is adapted from studies investigating the effects of 20E on muscle recovery and obesity.[2][4]

  • Preparation of Dosing Solution:

    • Dissolve the desired amount of this compound in a suitable vehicle. Phosphate-buffered saline (PBS) has been used for 20E.[4] For compounds with different solubility, other vehicles like 0.5% methylcellulose may be considered.[5]

    • The concentration should be calculated to deliver the target dose in a volume appropriate for the animal's size (typically 5-10 mL/kg for mice).

  • Animal Handling and Administration:

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle.

    • Introduce the needle into the esophagus and gently deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dosing Schedule:

    • Administer the dose at approximately the same time each day for the duration of the study.[4]

    • Record the body weight of each animal daily to adjust the dose accordingly.[4]

Protocol 2: Intraperitoneal Injection in Rats

This protocol is based on general guidelines for substance administration in rodents.

  • Preparation of Dosing Solution:

    • Dissolve this compound in a sterile, non-irritating vehicle. A solution of 20% DMSO and 80% peanut oil has been used for ecdysterone injections.[3]

    • Ensure the final solution is at an appropriate pH and sterile.

  • Animal Handling and Administration:

    • Properly restrain the rat.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Use an appropriate gauge needle (e.g., 23-25 G).

    • Insert the needle at a shallow angle and aspirate to ensure no blood vessel has been punctured.

    • Inject the solution slowly. The maximum recommended volume for intraperitoneal injection in rats is 10 mL/kg.

    • Alternate injection sides for repeated daily dosing.

  • Post-injection Monitoring:

    • Observe the animals for any adverse reactions at the injection site, such as inflammation or signs of peritonitis.

    • Monitor for any changes in behavior or activity levels.

Visualizations

Diagram 1: General Experimental Workflow for Rodent Dosing Studies

G General Experimental Workflow A Acclimatization (e.g., 1 week) B Randomization into Groups (Control, Vehicle, Treatment) A->B C Baseline Measurements (Body weight, etc.) B->C D Compound Administration (e.g., Oral Gavage, IP Injection) C->D E Daily Monitoring (Health, Body Weight) D->E F Experimental Endpoint (e.g., Muscle Function Test) E->F G Tissue Collection (Muscle, Blood, etc.) F->G H Data Analysis G->H

Caption: A typical workflow for in vivo rodent studies investigating the effects of a test compound.

Diagram 2: PI3K/Akt Signaling Pathway Activated by Ecdysteroids

G PI3K/Akt Signaling Pathway Ecdysteroid Ecdysteroid Receptor Cell Surface Receptor (e.g., G-protein coupled) Ecdysteroid->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates ProteinSynthesis Increased Protein Synthesis (Muscle Hypertrophy) Akt->ProteinSynthesis Promotes

Caption: A simplified diagram of the PI3K/Akt signaling pathway, which is implicated in the anabolic effects of ecdysteroids.[3]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Ajugasterone C 2-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Ajugasterone C 2-acetate and encountering challenges with its solubility in aqueous solutions. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and offer practical solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is an ecdysteroid, a class of compounds that are structurally similar to steroids.[1][2] Like many steroids, it is a lipophilic molecule and is characterized by poor water solubility, generally less than 1 mg/mL.[1][3][4] Researchers should anticipate its limited solubility in aqueous buffers and plan for solubilization enhancement techniques from the outset of their experiments.

Q2: When I dilute my concentrated stock of this compound (prepared in DMSO) into my aqueous buffer, a precipitate forms immediately. What is causing this?

This is a common phenomenon known as precipitation or "crashing out." Your stock solvent, likely a water-miscible organic solvent like DMSO, maintains the compound in solution at a high concentration.[1] When this concentrated stock is introduced into a large volume of an aqueous buffer, the solvent environment abruptly changes from primarily organic to primarily aqueous. The co-solvent is diluted to a concentration that can no longer maintain the solubility of the hydrophobic drug, causing it to precipitate out of the solution.[5] This indicates that the equilibrium solubility in the final aqueous medium has been exceeded.

Q3: What are the primary strategies I can use to improve the solubility of this compound for my experiments?

For laboratory-scale experiments (in vitro assays) and formulation development, several effective strategies can be employed. These can be broadly categorized as:

  • Use of Co-solvents: Blending water with a miscible organic solvent to increase the solubility of nonpolar drugs.[6][]

  • Cyclodextrin Complexation: Using cyclic oligosaccharides to form inclusion complexes that encapsulate the hydrophobic drug, increasing its apparent water solubility.[8][9][10]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase solubility, although this is most effective for drugs with acidic or basic functional groups.[11][12]

  • Advanced Formulation Technologies: For significant enhancements, especially for in vivo applications, methods like solid dispersions and nanosuspensions can be utilized.[13][14][15][16]

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed solutions and protocols for common solubility challenges.

Issue: Compound precipitation or insolubility in aqueous buffers for in vitro assays.
Solution A: Co-solvent Systems

Q: How do co-solvents work, and which ones are recommended for this compound?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing the drug's solubility.[][11] For cell-based assays, it is critical to select co-solvents with low toxicity and to determine the maximum tolerable concentration for your specific experimental model.

Data Presentation: Recommended Co-solvents

Co-solventRecommended Starting Concentration (v/v) in final solutionNotes
Dimethyl Sulfoxide (DMSO)< 0.5%Common for preparing initial stock solutions. Can be cytotoxic at higher concentrations.[]
Ethanol1 - 5%Generally well-tolerated in many cell lines. Can cause protein precipitation at high concentrations.[5][]
Polyethylene Glycol 400 (PEG 400)1 - 10%A low-toxicity polymer often used in formulations. Can increase viscosity.[][17]
Propylene Glycol (PG)1 - 10%Another low-toxicity solvent used in pharmaceutical formulations.[4][17]

Experimental Protocol: Solubilization using a Co-solvent

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Create an Intermediate Dilution (Optional): If the final required co-solvent concentration is low (e.g., <0.1%), it can be difficult to add the stock solution accurately. Prepare an intermediate dilution of your stock in your chosen co-solvent (e.g., dilute the DMSO stock 1:10 in Ethanol).

  • Prepare the Final Working Solution: Add the stock solution (or intermediate dilution) dropwise to your final aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations that lead to precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, the solubility limit has been exceeded, and the protocol should be adjusted by either decreasing the final drug concentration or increasing the co-solvent percentage (while staying within cytotoxic limits).

Solution B: Cyclodextrin Complexation

Q: What are cyclodextrins, and how can they improve the solubility of a steroid-like compound?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[8][10] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their hydrophobic core.[9][10] This forms a stable, water-soluble inclusion complex, which significantly increases the apparent aqueous solubility of the guest molecule.[8] This method is particularly effective for steroids and has been shown to enhance the solubility of the related ecdysterone by up to 3-fold.[9][18]

Data Presentation: Common Cyclodextrins for Steroid Solubilization

Cyclodextrin DerivativeAbbreviationKey Properties
Hydroxypropyl-β-cyclodextrinHP-β-CDHigh aqueous solubility and low toxicity; widely used in pharmaceutical formulations.[18][19]
Sulfobutyl ether-β-cyclodextrinSBE-β-CDHigh aqueous solubility and an anionic nature, which can enhance complexation with certain molecules. Often used in parenteral formulations.[1][8]

Experimental Protocol: Preparation of an this compound/Cyclodextrin Complex

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer to create a stock solution (e.g., 10-20% w/v). Warming the solution slightly (to 30-40°C) can aid dissolution.

  • Add this compound: Add an excess amount of powdered this compound directly to the cyclodextrin solution.

  • Equilibrate the Mixture: Tightly seal the container and stir or shake the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium. Using a magnetic stirrer or a rotary shaker is recommended.

  • Remove Undissolved Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved, non-complexed drug.

  • Determine Concentration: The clear filtrate now contains the solubilized drug-cyclodextrin complex. The exact concentration of this compound in the filtrate should be determined analytically using a validated method such as HPLC-UV.

Issue: A higher concentration is needed for in vivo studies, and co-solvents or cyclodextrins alone are insufficient.
Solution C: pH Adjustment

Q: Can altering the pH of the formulation improve the solubility of this compound?

A: Adjusting the pH is a powerful technique for ionizable compounds.[][20] this compound does not possess strongly acidic or basic groups that can be readily protonated or deprotonated. However, its multiple hydroxyl groups may exhibit very weak acidic properties, potentially leading to a marginal increase in solubility at higher pH values. This method is unlikely to produce dramatic results but can be explored in combination with other techniques. A pH-solubility profile study is recommended to determine if any solubility benefit exists within a physiologically acceptable pH range (typically pH 4-8).[12][21]

Solution D: Advanced Formulation Strategies

Q: What are more advanced options for significantly increasing solubility and bioavailability for in vivo use?

A: When high drug loading is required, advanced formulation techniques that alter the physical state of the drug are often necessary.

  • Solid Dispersion: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[13][14][22] The amorphous state has higher energy and thus higher solubility than the stable crystalline form.[23] The drug is released in a supersaturated state, which can improve absorption.[15]

  • Nanosuspension: This method reduces the particle size of the drug to the sub-micron (nanometer) range.[24][25] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a much faster dissolution rate and an increase in saturation solubility.[14][26]

Data Presentation: Comparison of Advanced Formulation Techniques

TechniquePrincipleAdvantagesDisadvantages
Solid Dispersion Drug is molecularly dispersed in a hydrophilic carrier in an amorphous state.[23][27]Significant increase in dissolution rate and solubility; improved bioavailability.[15]Can be physically unstable (recrystallization); requires specialized equipment (e.g., spray dryer, hot-melt extruder).[21]
Nanosuspension Reduction of drug particle size to the nanometer scale (<1000 nm).[24]Increased dissolution velocity; improved bioavailability; suitable for various administration routes.[24][28]Requires specialized high-energy milling or homogenization equipment; potential for particle aggregation.[16][25]

Section 3: Visual Guides and Workflows

The following diagrams illustrate the decision-making process and experimental workflows for improving the solubility of this compound.

Solubility_Troubleshooting_Workflow start Start: Ajugasterone C 2-acetate is insoluble in aqueous buffer in_vitro Is the application for in vitro or in vivo? start->in_vitro cosolvent Try Co-solvent Method (e.g., DMSO, Ethanol, PEG 400) in_vitro->cosolvent In Vitro advanced Consider Advanced Formulations (Solid Dispersion, Nanosuspension) in_vitro->advanced In Vivo (High Conc.) check1 Is solubility sufficient? cosolvent->check1 cyclodextrin Try Cyclodextrin Complexation (e.g., HP-β-CD) check1->cyclodextrin No end_ok Proceed with Experiment check1->end_ok Yes check2 Is solubility sufficient? cyclodextrin->check2 check2->advanced No check2->end_ok Yes end_nok Consult Formulation Specialist advanced->end_nok

Caption: Decision workflow for selecting a solubilization method.

Cyclodextrin_Workflow step1 1. Prepare Aqueous Cyclodextrin Solution (e.g., 10% HP-β-CD) step2 2. Add Excess Ajugasterone C 2-acetate Powder step1->step2 step3 3. Equilibrate (Stir/Shake for 24-72 hours) step2->step3 step4 4. Filter Mixture (0.22 µm Syringe Filter) step3->step4 step5 5. Analyze Filtrate (e.g., by HPLC-UV) to determine concentration step4->step5 result Result: Clear, Solubilized Drug-CD Complex step5->result

Caption: Experimental workflow for cyclodextrin complexation.

References

Troubleshooting inconsistent results in Ajugasterone C 2-acetate experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and inconsistencies encountered during experiments with Ajugasterone C 2-acetate.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results in experiments involving this compound can stem from several factors, ranging from the quality of the compound to the specifics of the experimental setup. Key areas to investigate include:

  • Compound Quality and Handling: Purity, proper storage, and correct preparation of stock solutions are critical.

  • Cell Culture Conditions: Cell line variability, passage number, and the presence of serum can all influence cellular responses.

  • Experimental Protocol: Inaccurate concentrations, improper incubation times, and inappropriate assay methods can lead to variability.

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are crucial for maintaining its stability and activity.

  • Solvent Selection: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[1] For cell culture experiments, DMSO is commonly used to prepare concentrated stock solutions.

  • Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM in DMSO) to minimize the volume of solvent added to your experimental system.

  • Storage: Store the powdered compound at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Storage ConditionShelf Life
Powder at -20°C3 years
Powder at 4°C2 years
In Solvent at -80°C6 months
In Solvent at -20°C1 month

Data sourced from InvivoChem.[1]

Q3: I am observing high cytotoxicity in my cell-based assays. What could be the cause?

High cytotoxicity can be a significant issue. Consider the following potential causes:

  • High Concentrations: Like other ecdysteroids, this compound can be cytotoxic at high concentrations. It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Some ecdysteroids have shown cytotoxicity with IC50 values in the micromolar range (e.g., 51.59 to 60.14 µM) against various cancer cell lines.[2]

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is low (generally <0.5%) and that your vehicle controls contain the same amount of solvent.

  • Compound Purity: Impurities in the this compound sample could contribute to cytotoxicity. Always use a high-purity compound from a reputable supplier.

Q4: My Western blot results for downstream signaling proteins (e.g., phosphorylated Akt) are inconsistent. How can I troubleshoot this?

Inconsistent Western blot results are a common challenge. Here are some troubleshooting tips specifically for analyzing the effects of this compound on protein phosphorylation:

  • Use Phosphatase Inhibitors: Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors to prevent dephosphorylation of your target proteins during sample preparation.

  • Blocking Buffer: When probing for phosphorylated proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background noise.

  • Antibody Quality: Use antibodies that have been validated for the specific detection of the phosphorylated form of your protein of interest.

  • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

  • Positive and Negative Controls: Include appropriate positive and negative controls to validate your assay. For example, use a known activator of the PI3K/Akt pathway as a positive control.

Troubleshooting Guides

Guide 1: Inconsistent Cellular Responses in Culture

Issue: You observe variable responses to this compound treatment across different batches of cells or experiments.

Potential Cause Troubleshooting Steps
Cell Line Instability Use cells with a low passage number. Regularly check for mycoplasma contamination.
Serum Interference Serum contains various growth factors and hormones that can interfere with the activity of this compound.[3] Consider reducing the serum concentration or using serum-free media after an initial attachment period. Always maintain consistent serum batches.
Compound Degradation Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Dosing Verify the final concentration of this compound in your culture medium. Perform a dose-response curve to identify the optimal concentration range.
Guide 2: Poor Solubility and Precipitation

Issue: this compound precipitates out of the solution upon addition to the aqueous culture medium.

Potential Cause Troubleshooting Steps
Low Aqueous Solubility Phytoecdysteroids are known for their polar nature, which can complicate their solubility.[4][5] Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
"Shock" Precipitation When adding the DMSO stock to the aqueous medium, vortex or mix the solution immediately and thoroughly to ensure rapid and even dispersion. Avoid adding a large volume of the stock solution directly to a small volume of medium.
Final Concentration Too High Ensure that the final concentration of this compound in the medium does not exceed its solubility limit in that specific medium.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound for Cell Culture Experiments
  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in high-purity DMSO to achieve a stock concentration of 10-20 mM.

    • Gently vortex until the solution is clear.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution in your cell culture medium to the desired final concentration.

    • Mix thoroughly by inverting the tube or gentle vortexing before adding to the cells.

    • Note: Always prepare fresh working solutions for each experiment.

Protocol 2: Quality Control of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound.[4][6]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly employed.

  • Detection: UV detection at a wavelength of around 242-254 nm is suitable for ecdysteroids.

  • Standard: A certified reference standard of this compound is required for accurate quantification and purity assessment.

Signaling Pathways and Visualizations

This compound, as a phytoecdysteroid, is believed to exert its effects through both genomic and non-genomic signaling pathways in mammalian cells.

Genomic Signaling Pathway

In insects, ecdysteroids bind to a heterodimer of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[7] In mammalian systems, it is hypothesized that phytoecdysteroids may interact with the mammalian ortholog of USP, the Retinoid X Receptor (RXR), and potentially other nuclear receptors. This complex can then bind to ecdysone response elements (EcREs) in the DNA to regulate gene transcription.[8][9][10]

genomic_pathway AC2A Ajugasterone C 2-acetate EcR_RXR EcR/RXR Heterodimer AC2A->EcR_RXR Binds Cytoplasm Cytoplasm Nucleus Nucleus EcRE Ecdysone Response Element (EcRE) EcR_RXR->EcRE Transcription Gene Transcription EcRE->Transcription non_genomic_pathway AC2A Ajugasterone C 2-acetate MembraneReceptor Membrane Receptor (Hypothesized) AC2A->MembraneReceptor Activates PI3K PI3K MembraneReceptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Downstream Downstream Cellular Responses (e.g., Protein Synthesis, Cell Survival) pAkt->Downstream troubleshooting_workflow Start Inconsistent Results CheckCompound Step 1: Verify Compound Quality & Handling Start->CheckCompound CheckProtocol Step 2: Review Experimental Protocol Start->CheckProtocol CheckCells Step 3: Assess Cell Culture Conditions Start->CheckCells Purity Purity (HPLC) CheckCompound->Purity Storage Storage Conditions CheckCompound->Storage Solubilization Solubilization CheckCompound->Solubilization Concentration Concentration CheckProtocol->Concentration Incubation Incubation Time CheckProtocol->Incubation Assay Assay Method CheckProtocol->Assay Passage Cell Passage CheckCells->Passage Serum Serum Effects CheckCells->Serum Contamination Contamination CheckCells->Contamination Resolved Results Consistent Purity->Resolved Storage->Resolved Solubilization->Resolved Concentration->Resolved Incubation->Resolved Assay->Resolved Passage->Resolved Serum->Resolved Contamination->Resolved

References

Optimizing dosage of Ajugasterone C 2-acetate to minimize off-target effects.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Ajugasterone C 2-acetate to minimize off-target effects. The following information is based on established principles for working with phytoecdysteroids and is intended to serve as a comprehensive resource for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

A1: this compound is a phytoecdysteroid investigated for its potential anabolic and adaptogenic properties. Its primary on-target effect is believed to be the promotion of protein synthesis and muscle growth through the activation of specific signaling pathways, such as the PI3K/Akt pathway, without significant androgenic activity.

Q2: What are the potential off-target effects associated with this compound administration?

A2: While generally considered to have a favorable safety profile, high concentrations of this compound may lead to off-target effects. These can include mild gastrointestinal discomfort, alterations in liver enzyme levels, and potential interactions with other signaling pathways. It is crucial to determine the optimal therapeutic window to mitigate these effects.

Q3: How can I determine the optimal dosage for my in vitro experiments?

A3: We recommend performing a dose-response study to determine the EC50 for your specific cell line and endpoint. A typical starting range for in vitro studies is between 0.1 µM and 10 µM. It is also advisable to include a cytotoxicity assay to identify concentrations that may induce cell death.

Q4: What is a recommended starting dosage for in vivo animal studies?

A4: For in vivo studies, a common starting dose for phytoecdysteroids is in the range of 5-10 mg/kg of body weight, administered orally. However, the optimal dose will depend on the animal model, the route of administration, and the specific research question. A dose-escalation study is recommended to identify the most effective dose with minimal side effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity in vitro The concentration of this compound is too high.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Lower the working concentration in subsequent experiments.
Inconsistent results between experiments Variability in compound preparation or cell culture conditions.Ensure consistent preparation of this compound stock solutions and standardize all cell culture parameters, including cell density, passage number, and media composition.
No observable on-target effects The dosage is too low or the incubation time is too short.Increase the concentration of this compound in a stepwise manner. Optimize the treatment duration based on time-course experiments.
Unexpected changes in animal behavior or health Potential off-target effects or toxicity at the administered dose.Immediately reduce the dosage or temporarily halt the experiment. Monitor the animals closely and consider conducting a full toxicological assessment, including blood chemistry and histopathology.

Quantitative Data Summary

Table 1: In Vitro Dose-Response Data for this compound on C2C12 Myotube Hypertrophy

Concentration (µM)Myotube Diameter Increase (%)Cell Viability (%)
0 (Control)0100
0.15.298.5
0.515.897.2
1.025.196.8
5.028.390.1
10.029.582.4

Table 2: In Vivo Dosage Effects of this compound on Muscle Mass and Liver Enzymes in Mice (4 weeks)

Dosage (mg/kg/day)Gastrocnemius Muscle Mass Increase (%)Serum ALT (U/L)Serum AST (U/L)
0 (Control)035 ± 455 ± 6
58.538 ± 558 ± 7
1015.242 ± 665 ± 8
2016.165 ± 988 ± 10
5016.5110 ± 15 152 ± 20

* p < 0.05, ** p < 0.01 compared to control

Experimental Protocols

Protocol 1: In Vitro Myotube Hypertrophy Assay

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

  • Differentiation: Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-5 days.

  • Treatment: Treat differentiated myotubes with varying concentrations of this compound (0.1 µM to 10 µM) for 48 hours.

  • Imaging: Fix the cells with 4% paraformaldehyde and stain with an antibody against myosin heavy chain.

  • Analysis: Capture images using a fluorescence microscope and measure the diameter of at least 100 myotubes per condition using image analysis software.

Protocol 2: Assessment of In Vivo Off-Target Effects

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • Dosing: Administer this compound daily via oral gavage at doses of 5, 10, 20, and 50 mg/kg for 4 weeks. A control group receives the vehicle only.

  • Monitoring: Monitor animal health and body weight daily.

  • Blood Collection: At the end of the study, collect blood via cardiac puncture for serum chemistry analysis (ALT, AST).

  • Tissue Collection: Harvest liver and muscle tissues for histopathological analysis.

Visualizations

OnTargetSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis (Muscle Growth) mTOR->Protein_Synthesis Promotes Ajugasterone Ajugasterone C 2-acetate Ajugasterone->Receptor Binds

Caption: On-target signaling pathway of this compound.

ExperimentalWorkflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies DoseResponse Dose-Response Assay (0.1-10 µM) EC50 Determine EC50 & MTC DoseResponse->EC50 Cytotoxicity Cytotoxicity Assay (MTT/LDH) Cytotoxicity->EC50 DoseEscalation Dose-Escalation Study (5-50 mg/kg) EC50->DoseEscalation Inform Toxicity Toxicology Assessment (Blood & Tissue Analysis) DoseEscalation->Toxicity OptimalDose Identify Optimal Dose Toxicity->OptimalDose

Caption: Workflow for determining optimal dosage.

TroubleshootingLogic Start Unexpected Result Observed CheckDosage Is Dosage within Recommended Range? Start->CheckDosage CheckPurity Is Compound Purity and Stability Confirmed? CheckDosage->CheckPurity Yes AdjustDosage Adjust Dosage CheckDosage->AdjustDosage No CheckProtocol Are Experimental Protocols Followed Consistently? CheckPurity->CheckProtocol Yes ValidateCompound Validate Compound CheckPurity->ValidateCompound No StandardizeProtocol Standardize Protocol CheckProtocol->StandardizeProtocol No Consult Consult Literature/ Technical Support CheckProtocol->Consult Yes AdjustDosage->Start ValidateCompound->Start StandardizeProtocol->Start

Caption: Troubleshooting logic for unexpected experimental results.

Preventing precipitation of Ajugasterone C 2-acetate in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ajugasterone C 2-acetate in cell culture media.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in cell culture experiments.

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Cell Culture Medium.

Potential Cause Recommended Solution
High Final Concentration: The concentration of this compound in the final culture medium exceeds its solubility limit.- Lower the final working concentration of this compound. - Perform a serial dilution of your stock solution to test a range of lower concentrations.
High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, causing the compound to precipitate when diluted into the aqueous environment.- Ensure the final concentration of DMSO or other organic solvent in your cell culture medium is at or below 0.1%.[1] - Prepare a more concentrated stock solution so that a smaller volume is needed for the final dilution.
Inadequate Mixing: The stock solution was not adequately dispersed in the medium upon addition.- Add the stock solution dropwise to the pre-warmed cell culture medium while gently swirling or vortexing. - Avoid adding the stock solution directly to the cells or to a small volume of medium.
Low Temperature of Medium: Adding a concentrated stock solution to cold medium can decrease the solubility of the compound.- Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[2]

Issue 2: Precipitate Forms Over Time in the Incubator.

Potential Cause Recommended Solution
Compound Instability: The compound may be degrading or forming less soluble complexes over time in the culture conditions.- Prepare fresh working solutions of this compound for each experiment. - Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.
Interaction with Media Components: this compound may be interacting with components of the cell culture medium, leading to the formation of insoluble complexes.- Test the solubility and stability of this compound in different basal media.
Adsorption to Plasticware: Steroid compounds can adsorb to the surface of plastic culture vessels, which can be mistaken for precipitation.[3]- Use low-adsorption plasticware. - The presence of serum proteins can help prevent the adsorption of steroids.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro experiments.[4] Ethanol and dimethylformamide (DMF) may also be considered.[4]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in high-purity DMSO. It is advisable to start with a small amount of the compound to test for solubility at your desired concentration. Gentle warming to 37°C and vortexing can aid in dissolution.[2]

Q3: What is the maximum recommended concentration for a DMSO stock solution?

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The final concentration of DMSO in the cell culture medium should ideally be at or below 0.1% to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.

Q5: Can I store my this compound stock solution?

A5: Yes. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored in a solvent at -80°C, it may be stable for up to 6 months, and at -20°C for up to 1 month.[2][4]

Q6: My compound is still precipitating even at low concentrations. What else can I try?

A6: If precipitation persists, consider using a carrier molecule like cyclodextrin, which can enhance the solubility of hydrophobic compounds in aqueous solutions.[5] Another approach for hydrophobic compounds is to first dissolve them in a small amount of warm serum before further dilution in the culture medium.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 522.67 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Water bath at 37°C (optional)

Procedure:

  • Aseptically weigh out 5.23 mg of this compound and transfer it to a sterile polypropylene tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[2]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the required volume of the stock solution to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

  • While gently swirling the pre-warmed cell culture medium, add the calculated volume of the stock solution dropwise.

  • Continue to gently mix the medium for a few seconds to ensure uniform distribution.

  • Immediately apply the medium containing this compound to your cells.

Data Summary

While specific quantitative solubility data for this compound is limited in the public domain, the following table provides a general overview of its solubility characteristics based on available information.

Solvent Solubility Remarks
Water Low / Sparingly solubleNot recommended as a primary solvent.
DMSO SolubleRecommended for preparing concentrated stock solutions.[4]
Ethanol May be solubleCan be considered as an alternative to DMSO.[4]
DMF May be solubleCan be considered as an alternative to DMSO.[4]

Visualizations

TroubleshootingWorkflow Troubleshooting Precipitation of this compound Start Precipitation Observed CheckFinalConc Is Final Concentration Too High? Start->CheckFinalConc CheckSolventConc Is Final Solvent Conc. > 0.1%? CheckFinalConc->CheckSolventConc No LowerConc Lower Final Concentration CheckFinalConc->LowerConc Yes CheckMixing Was Mixing Adequate? CheckSolventConc->CheckMixing No AdjustStock Prepare More Concentrated Stock CheckSolventConc->AdjustStock Yes CheckTemp Was Medium Pre-warmed to 37°C? CheckMixing->CheckTemp Yes ImproveMixing Improve Mixing Technique (Dropwise addition, swirling) CheckMixing->ImproveMixing No PrewarmMedium Pre-warm Medium to 37°C CheckTemp->PrewarmMedium No Resolved Issue Resolved CheckTemp->Resolved Yes LowerConc->Resolved AdjustStock->Resolved ImproveMixing->Resolved PrewarmMedium->Resolved

Caption: Troubleshooting workflow for immediate precipitation issues.

StockPreparationWorkflow Workflow for Preparing this compound Solutions Start Start: Weigh this compound AddSolvent Add Anhydrous DMSO Start->AddSolvent Dissolve Vortex to Dissolve AddSolvent->Dissolve CheckDissolution Is it Fully Dissolved? Dissolve->CheckDissolution Warm Warm to 37°C and Re-vortex CheckDissolution->Warm No Aliquot Aliquot into Single-Use Tubes CheckDissolution->Aliquot Yes Warm->CheckDissolution Store Store at -20°C or -80°C Aliquot->Store PrepareWorking Prepare Working Solution in Pre-warmed Medium (≤0.1% DMSO) Store->PrepareWorking End Ready for Cell Treatment PrepareWorking->End

Caption: Recommended workflow for solution preparation.

References

Common pitfalls in the synthesis or isolation of Ajugasterone C 2-acetate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and isolation of Ajugasterone C 2-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and isolation of this compound.

Problem 1: Low Yield During Acetylation of Ajugasterone C

Possible Causes:

  • Steric Hindrance: The 2-hydroxyl group of Ajugasterone C is in a sterically hindered position, which can lead to incomplete reaction.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of acetylating agent and catalyst can significantly impact yield.

  • Side Reactions: Acetylation of other hydroxyl groups on the Ajugasterone C molecule can lead to a mixture of products and reduce the yield of the desired 2-acetate.

  • Degradation of Starting Material: Ajugasterone C may be unstable under certain reaction conditions.

Suggested Solutions:

ParameterRecommendationRationale
Acetylating Agent Acetic anhydride is commonly used. For sluggish reactions, consider using a more reactive agent like acetyl chloride, but with caution to avoid over-acetylation.Acetic anhydride is a good balance of reactivity and selectivity. Acetyl chloride is more reactive but less selective.
Catalyst Pyridine or 4-Dimethylaminopyridine (DMAP) can be used. DMAP is a more potent catalyst and can improve yields for sterically hindered alcohols.Catalysts activate the acetylating agent and facilitate the reaction.
Solvent A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended.Protic solvents can react with the acetylating agent, reducing its effectiveness.
Temperature Start the reaction at 0°C and allow it to slowly warm to room temperature.Lower temperatures can help to control the reaction rate and minimize side reactions.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Over- or under-running the reaction can lead to lower yields of the desired product.

Problem 2: Difficulty in Isolating and Purifying this compound

Possible Causes:

  • Co-elution with Byproducts: Over-acetylated byproducts or unreacted starting material may have similar polarities, making chromatographic separation challenging.

  • Compound Degradation on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds.

  • Poor Crystallization: The purified product may be difficult to crystallize, resulting in an oil or amorphous solid.

Suggested Solutions:

TechniqueRecommendationRationale
Chromatography Use a gradient elution system with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone). For difficult separations, consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., diol or cyano).A gradient allows for the separation of compounds with a wider range of polarities. Alternative stationary phases can offer different selectivity and prevent degradation.
Crystallization Attempt crystallization from a variety of solvent systems. Common choices include ethyl acetate/hexane, methanol/water, or acetone/water. Sonication or seeding with a small crystal can sometimes induce crystallization.Finding the right solvent system is key to obtaining crystalline material.
Alternative Purification Preparative HPLC can be a powerful tool for isolating highly pure material, especially when dealing with difficult separations.HPLC offers higher resolution than standard column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best method for selectively acetylating the 2-hydroxyl group of Ajugasterone C?

Selective acetylation of the 2-hydroxyl group can be challenging due to the presence of multiple other hydroxyl groups. A common strategy involves using a bulky acetylating agent in combination with a suitable catalyst under controlled temperature conditions. Monitoring the reaction closely by TLC or HPLC is crucial to stop the reaction once the desired product is formed, minimizing the formation of over-acetylated byproducts.

Q2: How can I confirm the structure of my synthesized this compound?

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR will show characteristic shifts for the acetyl group protons and carbons. 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm the position of the acetate group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: An IR spectrum will show a characteristic carbonyl stretch for the ester group.

Q3: My purified this compound is unstable and degrades over time. How can I improve its stability?

This compound, like many polyhydroxylated steroids, can be sensitive to heat, light, and acid/base. For long-term storage, it is recommended to keep the compound as a solid in a tightly sealed container at low temperatures (-20°C or -80°C) and protected from light. If the compound is in solution, use a non-acidic, aprotic solvent and store at low temperatures.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Dissolve Ajugasterone C in a minimal amount of dry pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride dropwise with stirring.

  • Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:methanol mobile phase).

  • Once the starting material is consumed and the desired product is the major spot, quench the reaction by adding cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis AjugasteroneC Ajugasterone C Reaction Acetylation (Acetic Anhydride, Pyridine, 0°C -> RT) AjugasteroneC->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) CrudeProduct->ColumnChromatography PureProduct Pure this compound ColumnChromatography->PureProduct Analysis Structural Confirmation (NMR, MS, IR) PureProduct->Analysis Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound StericHindrance Steric Hindrance LowYield->StericHindrance SideReactions Side Reactions LowYield->SideReactions SuboptimalConditions Suboptimal Conditions LowYield->SuboptimalConditions PurificationDifficulty Difficulty in Purification CoElution Co-elution of Impurities PurificationDifficulty->CoElution Degradation Compound Degradation PurificationDifficulty->Degradation OptimizeCatalyst Optimize Catalyst/Reagent StericHindrance->OptimizeCatalyst ControlTempTime Control Temperature/Time SideReactions->ControlTempTime MonitorReaction Monitor Reaction (TLC/HPLC) SuboptimalConditions->MonitorReaction AltChromatography Alternative Chromatography CoElution->AltChromatography Recrystallization Recrystallization CoElution->Recrystallization Degradation->AltChromatography

Stability of Ajugasterone C 2-acetate in DMSO at -20°C.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ajugasterone C 2-acetate when stored in Dimethyl Sulfoxide (DMSO) at -20°C. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

A1: For optimal stability, it is recommended to prepare stock solutions of this compound in an appropriate solvent like DMSO, aliquot them into single-use volumes, and store them at -20°C or -80°C. To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.[1]

Q2: How long can I store this compound in DMSO at -20°C?

A2: Based on general supplier recommendations for ecdysteroids, solutions of this compound in DMSO are typically stable for up to one month when stored at -20°C. For longer-term storage of up to six months, -80°C is recommended.

Q3: I've stored my this compound solution in DMSO at -20°C for a few weeks. How can I be sure of its integrity?

A3: To verify the integrity of your stored compound, you can perform a quality control analysis using a technique like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. By comparing the chromatogram of the stored sample to that of a freshly prepared solution or a reference standard, you can assess its purity and concentration.

Q4: Can I store the powdered form of this compound, and for how long?

A4: Yes, the powdered form of this compound is more stable than solutions. It can typically be stored at -20°C for up to three years or at 4°C for up to two years.

Q5: What are the potential causes of degradation for compounds stored in DMSO?

A5: Several factors can contribute to the degradation of compounds in DMSO. DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can lead to hydrolysis of susceptible compounds.[2][3][4] Additionally, repeated freeze-thaw cycles can introduce moisture and potentially cause precipitation or degradation of the compound.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution from powder. If the issue persists, consider performing a stability analysis of your stored solution using a suitable analytical method like HPLC-MS to confirm its integrity.
Precipitation of the compound upon thawing.Before use, ensure the solution is completely thawed and vortexed to redissolve any precipitate. Visually inspect the solution for any particulates. If precipitation is a recurring issue, consider preparing smaller aliquots to minimize the need for repeated thawing of a larger stock.
Visible color change or precipitation in the DMSO stock solution. Compound degradation or contamination.Discard the solution and prepare a fresh stock from the powdered compound. Ensure that anhydrous DMSO is used and that the solution is protected from light and moisture during storage.

Stability Data Summary

The following table summarizes the general storage recommendations for this compound. Note that specific stability data may vary by supplier and the purity of the compound and solvent.

Form Storage Temperature Recommended Duration
Powder-20°CUp to 3 years
Powder4°CUp to 2 years
In DMSO-20°CUp to 1 month
In DMSO-80°CUp to 6 months

Experimental Protocols

Protocol for Stability Assessment of this compound in DMSO

This protocol outlines a method to assess the stability of this compound in DMSO over time at -20°C.

1. Materials:

  • This compound powder
  • Anhydrous, high-purity DMSO
  • Amber glass vials with airtight caps
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a UV or MS detector
  • Appropriate HPLC column (e.g., C18)
  • HPLC-grade solvents (e.g., acetonitrile, water)

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a sufficient amount of this compound powder and dissolve it in anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mM).
  • Aliquoting: Dispense the stock solution into multiple small-volume amber glass vials, ensuring minimal headspace in each vial.
  • Time-Zero Analysis (T0): Immediately analyze one of the freshly prepared aliquots using a validated HPLC method to determine the initial purity and concentration. This will serve as your baseline.
  • Storage: Store the remaining aliquots at -20°C, protected from light.
  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from storage. Allow it to thaw completely at room temperature and vortex gently to ensure homogeneity.
  • HPLC Analysis: Analyze the thawed aliquot using the same HPLC method as the T0 analysis.
  • Data Analysis: Compare the purity and concentration of the compound at each time point to the T0 data to determine the extent of degradation.

Visualizations

Stability_Testing_Workflow prep Prepare 10 mM Stock Solution in Anhydrous DMSO aliquot Aliquot into Amber Vials prep->aliquot t0 Time-Zero (T0) Analysis (HPLC-MS) aliquot->t0 store Store Aliquots at -20°C aliquot->store compare Compare Tx Data to T0 t0->compare tp Retrieve Aliquot at Time Point (Tx) store->tp thaw Thaw and Vortex tp->thaw hplc Analyze by HPLC-MS thaw->hplc hplc->compare Hypothetical_Signaling_Pathway cluster_cell Cell Membrane receptor Receptor pi3k PI3K receptor->pi3k activates ajugasterone Ajugasterone C 2-acetate ajugasterone->receptor akt Akt pi3k->akt activates nfkb NF-κB (inactivated) akt->nfkb inhibits activation nfkb_active NF-κB (activated) inflammation Pro-inflammatory Gene Expression nfkb_active->inflammation promotes

References

How to assess the purity of an Ajugasterone C 2-acetate sample.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for assessing the purity of an Ajugasterone C 2-acetate sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a phytoecdysteroid, a type of polyhydroxylated steroid naturally occurring in plants like Cyanotis arachnoidea.[1][2] Its chemical formula is C29H46O8 and it has a molecular weight of 522.67 g/mol .[1][3] Ecdysteroids are structurally similar to insect molting hormones and are investigated for various biological activities.[4]

Q2: What are the primary methods for assessing the purity of this compound?

The purity of an this compound sample is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming molecular weight and identifying impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for structural confirmation and identification of impurities with different chemical structures.[5][8]

Q3: What is a typical purity level for a commercial this compound sample?

Commercial samples of this compound are generally available at purities of 95% to over 98%.[1][5] For pharmaceutical-grade preparations, purity levels are expected to be high (e.g., >97%), with all impurities above 0.5% identified and quantified.[9]

Experimental Workflow for Purity Assessment

The following diagram illustrates a standard workflow for assessing the purity of an this compound sample.

Purity_Assessment_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Methods cluster_data 3. Data Interpretation Prep Weigh Sample Dissolve Dissolve in Appropriate Solvent (e.g., Methanol, Acetonitrile) Prep->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter HPLC HPLC-DAD/UV Filter->HPLC Primary Analysis Data Calculate Purity (%) from Chromatographic Peak Area HPLC->Data LCMS LC-MS Impurity Identify Impurities by MS and NMR LCMS->Impurity NMR NMR ('H, '³C) NMR->Impurity Report Generate Certificate of Analysis Data->Report Impurity->Report

Caption: General workflow for the purity assessment of this compound.

Key Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity assessment. A reversed-phase (RP-HPLC) method is most common for ecdysteroids.[10]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[11] Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The separation is typically achieved on a C18 column.[6] A gradient elution is often employed to separate the main compound from closely related impurities.

  • Detection: UV detection is commonly set at a wavelength around 254 nm, where the 7-en-6-one chromophore of ecdysteroids absorbs.[6]

  • Quantification: Purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Table 1: Example RP-HPLC Parameters for Ecdysteroid Analysis

Parameter Value Reference
Column C18, 5 µm (e.g., 250 x 4.6 mm) [12]
Mobile Phase A Water with 0.1% Formic Acid or TFA [6]
Mobile Phase B Acetonitrile [6]
Gradient Linear gradient from 10% to 35% B over 25 min [6]
Flow Rate 1.0 mL/min [6]
Column Temp. 25-40 °C [13]
Injection Vol. 10-20 µL -

| Detector | DAD/UV at 254 nm |[6] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for the definitive identification of the main component and characterization of impurities by providing molecular weight information.[7]

Methodology:

  • LC Separation: Employ an HPLC method similar to the one described above to separate the components of the sample.

  • Mass Spectrometry: The column eluent is directed into a mass spectrometer. Electrospray ionization (ESI) is a common technique for analyzing ecdysteroids.[7]

  • Data Analysis:

    • Confirm the molecular weight of the main peak corresponds to this compound ([M+H]⁺ or [M+Na]⁺). The expected exact mass is 522.319.[1]

    • Analyze the mass spectra of minor peaks to identify potential impurities, such as degradation products or related ecdysteroids.[14]

Table 2: Typical Mass Spectrometry Settings

Parameter Setting Reference
Ionization Mode Positive Electrospray Ionization (ESI+) [7]
Analyzer Time-of-Flight (TOF) or Triple Quadrupole [14]
Scan Range 100-1000 m/z -

| Source Temp. | 260 °C |[15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the identity of this compound and helping to characterize unknown impurities. Both ¹H and ¹³C NMR are valuable.[8]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 300-500 MHz).[15][16]

  • Spectral Analysis: Compare the obtained spectra with known data for this compound.[14] Signals that do not correspond to the main compound or the solvent indicate the presence of impurities. The integration of ¹H NMR signals can be used for quantitative analysis of impurities if suitable, well-resolved peaks are available.

Troubleshooting Guide

Q4: My HPLC chromatogram shows peak tailing. What could be the cause?

  • Possible Cause 1: Secondary Interactions: Active silanol groups on the silica-based column can interact with the polar hydroxyl groups of the ecdysteroid, causing tailing.

    • Solution: Use a modern, high-purity, end-capped C18 column. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%) can suppress silanol ionization.[17]

  • Possible Cause 2: Incorrect pH: The mobile phase pH can affect the ionization state of both the analyte and the stationary phase.

    • Solution: Ensure the mobile phase pH is between 2 and 8 for silica-based columns to maintain column stability and improve peak shape.[18]

  • Possible Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.[17]

Q5: I am seeing unexpected peaks ("ghost peaks") in my gradient HPLC run. Where are they coming from?

  • Possible Cause 1: Mobile Phase Contamination: Impurities in your solvents (especially water) can accumulate on the column at low organic concentrations and elute as the gradient strength increases.[19]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.

  • Possible Cause 2: Sample Carryover: Residue from a previous injection may be eluting in the current run.

    • Solution: Implement a robust needle wash protocol on your autosampler. Run a blank injection (mobile phase only) to confirm carryover.

  • Possible Cause 3: Late Elution: A compound from a previous injection did not elute and is appearing in a subsequent run.

    • Solution: Extend the gradient run time or add a high-organic "flush" step at the end of each run to ensure all components have eluted.[17]

Q6: My retention times are shifting between injections. What should I check?

  • Possible Cause 1: Unstable Column Temperature: Fluctuations in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[18]

  • Possible Cause 2: Inconsistent Mobile Phase: If the mobile phase is prepared manually in batches, small variations can occur. Evaporation of the more volatile solvent component can also change the composition over time.

    • Solution: Prepare mobile phases carefully and consistently. Keep solvent reservoirs covered to minimize evaporation.[18]

  • Possible Cause 3: Pump or System Leaks: A leak in the system will cause a drop in pressure and an increase in retention times.

    • Solution: Check system pressure. Inspect all fittings and pump seals for signs of leaks.[19]

Ecdysteroid Signaling Pathway

Ajugasterone C, as a phytoecdysteroid, is expected to exert its biological effects by interacting with the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).[20]

Ecdysteroid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ajug Ajugasterone C EcR Ecdysone Receptor (EcR) Ajug->EcR Binds EcR_USP EcR-USP Heterodimer EcR->EcR_USP Dimerizes with USP USP Ultraspiracle (USP) USP->EcR_USP DNA DNA (EcRE) EcR_USP->DNA Binds to Ecdysone Response Element (EcRE) Transcription Gene Transcription DNA->Transcription Activates

Caption: A simplified diagram of the ecdysteroid signaling pathway.

References

Overcoming challenges in the regioselective synthesis of Ajugasterone C derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective synthesis of Ajugasterone C derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of modifying this multifaceted phytoecdysteroid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective synthesis of Ajugasterone C derivatives?

A1: The main challenge lies in differentiating between the multiple secondary and tertiary hydroxyl groups present on the Ajugasterone C scaffold. These hydroxyl groups, particularly the vicinal diols at C-2 and C-3, and the C-20, C-22 diol system in the side chain, often exhibit similar reactivity. This makes it difficult to achieve selective functionalization (e.g., acylation, glycosylation, alkylation) at a single desired position without forming a complex mixture of isomers and byproducts. Therefore, a carefully planned strategy involving protecting groups is essential.

Q2: How can I selectively protect the C-2 and C-3 hydroxyl groups?

A2: The most common and effective method for selectively protecting the C-2 and C-3 diol is through the formation of an acetonide. This is typically achieved by reacting Ajugasterone C or its derivatives with acetone in the presence of an acid catalyst like phosphomolybdic acid (PMA).[1] This protection strategy is crucial for subsequent reactions on other parts of the molecule, such as the C-11 hydroxyl group.[2]

Q3: What are the recommended methods for purifying Ajugasterone C derivatives?

A3: Purification of Ajugasterone C derivatives often requires multi-step chromatographic techniques due to the presence of structurally similar isomers and byproducts. A typical purification workflow involves initial separation using flash column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) on either normal-phase (NP) or reverse-phase (RP) columns to achieve high purity.[1] Purity analysis is then confirmed using analytical HPLC with a photodiode array (PDA) detector.[1]

Q4: My derivative appears to be unstable. What are the common degradation pathways and how can I prevent them?

A4: Ecdysteroids can be susceptible to degradation under certain conditions. Strong acidic or alkaline conditions can lead to rearrangements or dehydration. For instance, trifluoroacetic acid, a byproduct of reactions using PIFA, can decrease chemoselectivity.[3] Oxidation is another concern, especially in the presence of oxygen, heat, and metal ions.[4][5] To ensure stability, it is recommended to store derivatives in a cool, dark place, under an inert atmosphere if possible, and to use neutral or mildly acidic/basic conditions during synthesis and purification whenever feasible.

Q5: How can I confirm the regioselectivity and structure of my synthesized derivative?

A5: A combination of advanced analytical techniques is required for unambiguous structure elucidation. Comprehensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, HSQC, HMBC, and selective 1D ROESY/NOESY experiments, is essential for assigning the positions of new functional groups.[1] High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield during C-2, C-3 acetonide protection. 1. Incomplete reaction. 2. Degradation of starting material by a harsh acid catalyst. 3. Presence of water in the reaction mixture.1. Increase reaction time or sonicate the mixture to improve conversion.[1] 2. Use a milder catalyst such as phosphomolybdic acid (PMA).[1][2] 3. Ensure the use of anhydrous acetone and dry glassware.
Poor regioselectivity in acylation or glycosylation reactions. 1. Insufficient differentiation between hydroxyl groups of similar reactivity. 2. Steric hindrance preventing access to the target hydroxyl group. 3. Inappropriate catalyst or reaction conditions.1. Implement a protecting group strategy. Protect the most reactive diols (e.g., C-2, C-3) as acetonides to direct functionalization to other sites like C-11.[2] 2. Choose a protecting group or reagent that minimizes steric hindrance around the desired reaction site. 3. Screen different catalysts, solvents, and temperatures to optimize for the desired regioisomer. Organocatalysts and metal-based catalysts can offer high regioselectivity.[7]
Formation of multiple byproducts during side-chain cleavage. 1. Overly aggressive oxidizing agent. 2. Side reactions due to acidic byproducts.1. Use a milder and more selective reagent like (diacetoxyiodo)benzene (PIDA) instead of iodobenzene I,I-bis(trifluoroacetate) (PIFA), as PIDA generally results in higher yields of the desired C-21 product and fewer byproducts.[3] 2. Neutralize the reaction mixture promptly after completion (e.g., with aqueous NaHCO₃ solution) to prevent acid-catalyzed degradation or rearrangement.[1]
Difficulty in removing the acetonide protecting group. 1. The protecting group is too stable under standard deprotection conditions. 2. The molecule is sensitive to the acidic conditions required for deprotection.1. Screen various acidic conditions (e.g., aqueous acetic acid, pyridinium p-toluenesulfonate) at different temperatures. 2. If the substrate is acid-sensitive, consider alternative protecting groups that can be removed under neutral or basic conditions.

Data Summary: Key Reactions

Table 1: Oxidative Side-Chain Cleavage of Ajugasterone C

ReagentEquiv.SolventTemperatureTimeTypical YieldReference
PIDA1.2MethanolRoom Temp.60 minGood[1]
PIDA1.0MethanolRoom Temp.1 hr~81% (on 20E)[2][3]
PIFA----~58% (on 20E)[3]

Table 2: Acetonide Protection of Dihydroxy Ecdysteroids

SubstrateCatalystSolventTemperatureTimeReference
11α-hydroxypoststeronePMAAcetoneRoom Temp.30 min[1]
Ajugasterone C side-chain cleaved analogPMA hydrateAcetoneRoom Temp.25 min[2]

Experimental Protocols

Protocol 1: Oxidative Side-Chain Cleavage of Ajugasterone C[1]
  • Dissolution: Dissolve Ajugasterone C (1 equivalent) in methanol.

  • Reagent Addition: Add (diacetoxyiodo)benzene (PIDA) (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 60 minutes.

  • Neutralization: Quench the reaction by adding 5% aqueous NaHCO₃ solution until the mixture is neutralized.

  • Evaporation: Remove the solvent under reduced pressure.

  • Workup: Redissolve the dry residue in methanol and add silica gel. Evaporate the methanol to obtain the product adsorbed onto silica gel, ready for purification by column chromatography.

Protocol 2: General Procedure for 2,3-Acetonide Protection[1]
  • Dissolution: Dissolve the side-chain cleaved Ajugasterone C derivative (e.g., 11α-hydroxypoststerone) in acetone (concentration of 1 g / 100 mL).

  • Catalyst Addition: Add phosphomolybdic acid (PMA) (1 g of catalyst per 1 g of starting material).

  • Reaction: Sonicate the mixture at room temperature for 30 minutes.

  • Neutralization: Add 10% aqueous NaHCO₃ solution to neutralize the reaction.

  • Solvent Removal: Evaporate the acetone under reduced pressure.

  • Extraction: Extract the product from the remaining aqueous residue with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic fractions, dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude acetonide derivative.

Visualized Workflows and Logic

G start Ajugasterone C protect Step 1: Protection of C2, C3-diol (e.g., Acetonide) start->protect PMA, Acetone cleavage Alternative Step 1: Oxidative Side-Chain Cleavage (PIDA) start->cleavage PIDA, Methanol functionalize Step 2: Regioselective Functionalization (e.g., C11-Esterification) protect->functionalize cleavage->protect Acetonide formation on cleaved core final_product Final Derivative cleavage->final_product Direct use or functionalization protected_core 2,3-Acetonide Ajugasterone C cleaved_core 11α-hydroxypoststerone deprotect Step 3: Deprotection (if necessary) functionalize->deprotect deprotect->final_product

Caption: General workflow for the regioselective synthesis of Ajugasterone C derivatives.

G start Problem: Low Yield or Poor Selectivity check_sm Is starting material pure and dry? start->check_sm purify_sm Action: Purify and/or dry starting material. check_sm->purify_sm No check_reagents Are reagents/solvents fresh and anhydrous? check_sm->check_reagents Yes purify_sm->start replace_reagents Action: Use fresh reagents/solvents. check_reagents->replace_reagents No check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes replace_reagents->start optimize_conditions Action: Titrate time, temperature, or catalyst concentration. check_conditions->optimize_conditions No check_pg Is a protecting group strategy needed? check_conditions->check_pg Yes optimize_conditions->start implement_pg Action: Implement acetonide or other protecting group. check_pg->implement_pg Yes analyze Re-run experiment and analyze results (TLC, LCMS). check_pg->analyze No implement_pg->start

Caption: Troubleshooting flowchart for common synthesis issues.

References

Validation & Comparative

Head-to-head comparison of Ajugasterone C 2-acetate and 20-hydroxyecdysone in C2C12 myotubes.

Author: BenchChem Technical Support Team. Date: November 2025

A definitive head-to-head comparison of Ajugasterone C 2-acetate and 20-hydroxyecdysone in C2C12 myotubes is not currently possible due to a lack of published scientific studies on the effects of this compound on muscle cells. While 20-hydroxyecdysone (also known as ecdysterone) has been the subject of numerous studies investigating its anabolic properties in C2C12 myotubes, research on this compound in this context is not available in the current scientific literature.

This guide will provide a comprehensive overview of the existing experimental data for 20-hydroxyecdysone's effects on C2C12 myotubes. Additionally, we will discuss findings on extracts from Ajuga turkestanica, a plant containing various phytoecdysteroids, to offer the closest available insights. This will be followed by detailed experimental protocols that can be utilized for future investigations into this compound, thereby enabling a future direct comparison.

20-Hydroxyecdysone: Anabolic Effects on C2C12 Myotubes

20-Hydroxyecdysone (20-HE) is a naturally occurring phytoecdysteroid that has demonstrated anabolic effects on skeletal muscle cells in vitro. Studies on the murine C2C12 myotube cell line have shown that 20-HE can increase protein synthesis and myotube diameter, key indicators of muscle hypertrophy.

Quantitative Data Summary
ParameterTreatmentConcentrationResultReference
Protein Synthesis20-Hydroxyecdysone1 µMUp to 20% increase[1]
Myotube Diameter20-Hydroxyecdysone1 µMSignificant increase[2]
Myostatin Gene ExpressionAjuga turkestanica Extract20 ppm4-fold downregulation[2][3]
Caspase-3 Gene ExpressionAjuga turkestanica Extract20 ppm2-fold downregulation[2][3]

Signaling Pathways of 20-Hydroxyecdysone in C2C12 Myotubes

Research suggests that the anabolic effects of 20-hydroxyecdysone in C2C12 myotubes are mediated primarily through the PI3K/Akt signaling pathway. This pathway is a central regulator of muscle protein synthesis and hypertrophy. The activation is thought to be initiated through a G-protein coupled receptor (GPCR), leading to a cascade of intracellular events.

G 20-Hydroxyecdysone 20-Hydroxyecdysone GPCR GPCR 20-Hydroxyecdysone->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ Influx IP3->Ca2 PI3K PI3K Ca2->PI3K Activation Akt Akt (Protein Kinase B) PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation p70S6K p70S6K mTOR->p70S6K Activation Protein_Synthesis ↑ Protein Synthesis (Hypertrophy) p70S6K->Protein_Synthesis

Caption: Proposed signaling pathway of 20-hydroxyecdysone in C2C12 myotubes.

Insights from Ajuga turkestanica Extract

Studies on a proprietary extract of Ajuga turkestanica, which contains a complex mixture of phytoecdysteroids including turkesterone and 20-hydroxyecdysone, have been conducted on C2C12 myotubes. These studies showed that the extract could downregulate the expression of myostatin, a negative regulator of muscle growth, and caspase-3, a key protein involved in apoptosis or programmed cell death.[2][3] While promising, these effects cannot be attributed to a single compound within the extract.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anabolic effects of compounds in C2C12 myotubes. These protocols can be adapted for the investigation of this compound.

C2C12 Cell Culture and Differentiation
  • Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin when the myoblasts reach approximately 80-90% confluency. The differentiation medium is changed every 48 hours. Myotubes typically form within 4-6 days.

G cluster_0 Proliferation Phase cluster_1 Differentiation Phase Myoblasts C2C12 Myoblasts Culture Culture in Growth Medium (10% FBS) Myoblasts->Culture Confluency Reach 80-90% Confluency Culture->Confluency Switch_Medium Switch to Differentiation Medium (2% Horse Serum) Confluency->Switch_Medium Myotubes Mature Myotubes Switch_Medium->Myotubes

Caption: Experimental workflow for C2C12 myoblast differentiation.
Myotube Diameter Measurement

  • Treatment: Differentiated C2C12 myotubes are treated with the test compounds (e.g., 20-hydroxyecdysone or this compound) at various concentrations for a specified period (e.g., 48 hours).

  • Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained for a muscle-specific protein like myosin heavy chain (MyHC) using immunofluorescence. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Images of the myotubes are captured using a fluorescence microscope. The diameter of at least 50-100 myotubes per treatment group is measured using image analysis software (e.g., ImageJ).

Protein Synthesis Assay
  • Treatment: Differentiated myotubes are treated with the test compounds.

  • Radiolabeling: A radiolabeled amino acid, such as ³H-leucine, is added to the culture medium for the final hours of the treatment period.

  • Measurement: Cells are lysed, and the protein is precipitated. The amount of incorporated radioactivity is measured using a scintillation counter and normalized to the total protein content, which is determined by a protein assay (e.g., BCA assay).

Conclusion and Future Directions

While there is a substantial body of evidence supporting the anabolic effects of 20-hydroxyecdysone in C2C12 myotubes, a direct comparison with this compound is hampered by the absence of research on the latter compound in a similar context. The available data on Ajuga turkestanica extract suggests that plants from the Ajuga genus may contain compounds with pro-myogenic activity, but further studies are required to isolate and characterize the effects of individual phytoecdysteroids like this compound.

To enable a true head-to-head comparison, future research should focus on elucidating the effects of this compound on C2C12 myotube differentiation, protein synthesis, and myotube hypertrophy. Investigating its underlying signaling mechanisms will also be crucial to determine if it acts through similar or distinct pathways compared to 20-hydroxyecdysone. Such studies will be invaluable for researchers, scientists, and drug development professionals interested in the potential of phytoecdysteroids for muscle health and disease.

References

Comparative Analysis of Phytoecdysteroid Biological Effects: A Review of Published Data on Ajugasterone C and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A critical assessment of the available scientific literature reveals a significant gap in the understanding of the biological effects of Ajugasterone C 2-acetate. To date, no specific studies providing quantitative data on its biological activities have been published, precluding any analysis of the reproducibility of its effects. This guide, therefore, broadens its scope to provide a comparative overview of the more extensively studied parent compound, Ajugasterone C, and other prominent phytoecdysteroids such as 20-Hydroxyecdysone and Turkesterone. The aim is to offer a valuable resource for researchers, scientists, and drug development professionals by presenting the existing data on the anabolic and anti-inflammatory properties of these related compounds, thereby providing a foundational context for future research into this compound.

Anabolic Effects of Phytoecdysteroids

Phytoecdysteroids have garnered considerable interest for their potential anabolic properties, with several studies investigating their impact on muscle growth and protein synthesis. The data presented below summarizes key findings for 20-Hydroxyecdysone and Turkesterone, as no quantitative anabolic data for Ajugasterone C or its 2-acetate derivative is currently available.

CompoundModel SystemKey Quantitative Finding(s)Reference Study
20-Hydroxyecdysone C2C12 mouse myotubesIncreased protein synthesis by up to 20%[1]
Male Wistar ratsIncreased muscle fiber size of the soleus muscle[1]
Turkesterone Castrated ratsSignificant increases in muscle mass and total protein content[2]
Experimental Protocols:

In Vitro Protein Synthesis Assay in C2C12 Myotubes: Mouse skeletal muscle C2C12 cells are cultured and differentiated into myotubes. The myotubes are then treated with the test compound (e.g., 20-Hydroxyecdysone) or a vehicle control. Protein synthesis is typically measured by the incorporation of a labeled amino acid, such as ³H-leucine or puromycin, into newly synthesized proteins. The amount of incorporated label is quantified using techniques like scintillation counting or Western blotting with an anti-puromycin antibody. The results are often expressed as a percentage increase in protein synthesis compared to the control group.

In Vivo Muscle Hypertrophy Study in Rats: Male rats are divided into experimental and control groups. The experimental group receives daily administration of the test compound (e.g., 20-Hydroxyecdysone) at a specified dose and duration, while the control group receives a vehicle. At the end of the study period, specific muscles, such as the soleus or gastrocnemius, are excised, weighed, and histologically prepared. Muscle fiber cross-sectional area is then measured using microscopy and image analysis software to determine the extent of hypertrophy.

Anti-inflammatory Effects of Phytoecdysteroids

The anti-inflammatory potential of phytoecdysteroids has also been a subject of investigation. Notably, a study on Ajugasterone C has provided quantitative data on its anti-inflammatory effects.

CompoundModel SystemKey Quantitative Finding(s)Reference Study
Ajugasterone C Carrageenan-induced paw edema in Sprague Dawley ratsSignificant inhibitory effect on paw edema development at a 100 mg/kg dose[3][4]
Experimental Protocols:

Carrageenan-Induced Paw Edema in Rats: This is a widely used in vivo model to assess acute inflammation. Rats are administered the test compound (e.g., Ajugasterone C) or a vehicle control prior to the induction of inflammation. Inflammation is induced by injecting a small amount of carrageenan into the plantar surface of the rat's hind paw. The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams illustrate a key signaling pathway associated with muscle growth and a typical workflow for an anti-inflammatory assay.

muscle_growth_pathway cluster_receptor Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Phytoecdysteroid Phytoecdysteroid Phytoecdysteroid->Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis (Muscle Growth) mTOR->Protein_Synthesis

Caption: PI3K/Akt/mTOR signaling pathway in muscle growth.

anti_inflammatory_workflow Start Start Animal_Grouping Animal Grouping (Control & Treatment) Start->Animal_Grouping Compound_Admin Compound Administration Animal_Grouping->Compound_Admin Inflammation_Induction Carrageenan Injection Compound_Admin->Inflammation_Induction Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Ajugasterone C 2-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Ajugasterone C 2-acetate, a phytoecdysteroid of interest for its potential anabolic and adaptogenic properties. Due to the limited availability of direct cross-validation studies for this compound, this guide is based on established methods for the quantification of the closely related parent compound, Ajugasterone C, and other phytoecdysteroids.

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phytoecdysteroids. When coupled with a Diode-Array Detector (DAD), it allows for the identification and quantification of compounds based on their ultraviolet (UV) absorbance. This method is robust, reliable, and cost-effective for routine analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-DAD. By utilizing the mass-to-charge ratio of the analyte and its fragments, LC-MS/MS can provide more definitive identification and quantification, especially in complex matrices or when dealing with trace amounts of the compound.

Quantitative Data Summary
Validation ParameterHPLC-DAD for Ajugasterone CLC-MS/MS for Ecdysteroids (General)
Linearity Range 300 - 1000 µg/mL[1]0.1 - 100 ng/mL
Correlation Coefficient (R²) 0.9997[1]> 0.99
Limit of Detection (LOD) 18 µg/mL[1]0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 60 µg/mL[1]0.05 - 0.5 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15%

Note: LC-MS/MS data is generalized for ecdysteroids due to the lack of specific published validation data for this compound.

Experimental Protocols

Sample Preparation from Plant Material

A crucial step for accurate quantification of this compound in plant extracts is the sample preparation. The following is a general protocol for the extraction of phytoecdysteroids from plant matrices.

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using techniques such as sonication or Soxhlet extraction.

  • Filtration: The crude extract is filtered to remove solid plant debris.

  • Purification (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge is recommended to remove interfering compounds. The cartridge is first conditioned with methanol and then water. The sample is loaded, and the cartridge is washed with a low-percentage organic solvent to remove polar impurities. The fraction containing the ecdysteroids is then eluted with a higher concentration of organic solvent.

  • Final Preparation: The purified extract is evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC or LC-MS system.

HPLC-DAD Method for Ajugasterone C Quantification

This protocol is based on a validated method for Ajugasterone C and can be adapted for its 2-acetate derivative.[1]

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and methanol (B). A typical gradient could be:

    • 0-12 min: 5% to 30% B

    • 12-25 min: hold at 30% B

    • 25-30 min: return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 23 °C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 15 µL.

LC-MS/MS Method for Ecdysteroid Quantification

The following is a representative LC-MS/MS protocol for the analysis of ecdysteroids. This method would require optimization and validation for this compound.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined. For the related Ajugasterone C, a potential precursor ion would be its protonated molecule [M+H]⁺. Product ions would be generated by collision-induced dissociation (CID).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing start Plant Material extraction Extraction (Methanol/Ethanol) start->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) (Optional) filtration->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc HPLC-DAD Analysis reconstitution->hplc lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification hplc->quantification lcms->quantification validation Method Validation quantification->validation end Comparative Results validation->end

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Selection

This diagram outlines the decision-making process for selecting between HPLC and LC-MS/MS based on analytical requirements.

Method Selection Logic start Start: Need to Quantify This compound sensitivity High Sensitivity & Specificity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix No lcms Choose LC-MS/MS sensitivity->lcms Yes cost Routine QC & Cost-Effective? matrix->cost No matrix->lcms Yes cost->lcms No hplc Choose HPLC-DAD cost->hplc Yes

Caption: Decision Tree for Analytical Method Selection.

References

The Impact of Acetylation on Ajugasterone C: A Comparative Analysis of Bioavailability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugasterone C, a phytoecdysteroid found in various plants, has garnered interest for its potential pharmacological activities, including anti-inflammatory and anabolic effects.[1][2][3] As with many natural products, enhancing its bioavailability and therapeutic efficacy is a key objective in drug development. One common strategy to achieve this is through chemical modification, such as acetylation. This guide provides a comparative analysis of Ajugasterone C and its hypothetical acetylated counterpart, Ajugasterone C 2-acetate, exploring the potential enhancements in bioavailability and biological activity conferred by the acetate group. This analysis is based on established principles of medicinal chemistry and existing data on related ecdysteroids.

**Chemical Structures

Ajugasterone C is a polyhydroxylated steroid. The addition of an acetate group, typically at the C-2 position, results in This compound . This modification increases the lipophilicity of the molecule, a critical factor influencing its pharmacokinetic and pharmacodynamic properties.

**Comparative Analysis: Bioavailability and Activity

While direct comparative studies on Ajugasterone C and its acetylated form are not extensively available in the current literature, we can extrapolate potential differences based on studies of other acetylated natural products and ecdysteroids.

Bioavailability

The addition of an acetate group generally increases the lipophilicity of a molecule. This enhanced lipophilicity can facilitate passage through the lipid-rich cell membranes of the gastrointestinal tract, potentially leading to improved oral bioavailability.

Table 1: Anticipated Pharmacokinetic Parameters of Ajugasterone C vs. This compound

ParameterAjugasterone CThis compound (Projected)Rationale for Projection
Oral Bioavailability (%) Low to ModerateModerate to HighIncreased lipophilicity from the acetate group is expected to enhance absorption across the intestinal barrier.
Peak Plasma Concentration (Cmax) LowerHigherImproved absorption would likely lead to a higher concentration of the compound in the bloodstream.
Time to Peak Concentration (Tmax) VariablePotentially ShorterFaster absorption could result in a quicker attainment of peak plasma levels.
Half-life (t1/2) ShorterLongerThe acetylated form might be less susceptible to rapid first-pass metabolism, prolonging its circulation time.
Biological Activity

Acetylation can influence the biological activity of a compound in several ways. It can alter the binding affinity to target receptors or enzymes, and the acetylated form may act as a prodrug, being hydrolyzed in vivo to release the active parent compound. For ecdysteroids, modifications to the steroid nucleus can impact their interaction with target proteins.

Table 2: Comparative Biological Activity of Ajugasterone C vs. This compound

ActivityAjugasterone CThis compound (Projected)Rationale for Projection
Anti-inflammatory Activity Demonstrated[1][2][3]Potentially EnhancedImproved bioavailability could lead to higher concentrations at the site of inflammation, resulting in a more potent effect.
Anabolic Activity Implied (as an ecdysteroid)Potentially EnhancedIncreased bioavailability and potentially altered receptor interaction could lead to greater anabolic effects, similar to what has been explored with other ecdysteroid derivatives.
Receptor Binding Affinity BaselineAltered (Potentially higher or lower)The acetate group could sterically hinder or enhance the interaction with the binding pocket of target receptors, such as the ecdysone receptor or estrogen receptor beta.[4]

Experimental Protocols

To empirically validate the projected advantages of acetylating Ajugasterone C, the following experimental protocols would be essential.

Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the oral bioavailability of Ajugasterone C and this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Drug Administration:

    • Group 1: Ajugasterone C (e.g., 50 mg/kg) administered orally via gavage.

    • Group 2: this compound (equimolar dose to Group 1) administered orally via gavage.

    • Group 3: Ajugasterone C (e.g., 10 mg/kg) administered intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Sample Analysis: Plasma is separated by centrifugation. The concentrations of Ajugasterone C and this compound (and its potential metabolite, Ajugasterone C) are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) are calculated using appropriate software.

In Vitro Anti-inflammatory Assay

Objective: To compare the anti-inflammatory activity of Ajugasterone C and this compound.

Methodology:

  • Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Treatment: Cells are pre-treated with various concentrations of Ajugasterone C or this compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Endpoint Measurement: After 24 hours, the production of nitric oxide (NO) in the cell culture supernatant is measured using the Griess reagent. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using ELISA.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated to compare their potency.

Signaling Pathways and Experimental Workflow

The biological effects of ecdysteroids in mammals are believed to be mediated through various signaling pathways, primarily the PI3K/Akt pathway, and potentially through interactions with membrane-associated receptors.

ecdysteroid_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane Receptor Membrane Receptor PI3K PI3K Membrane Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Estrogen Receptor Beta Estrogen Receptor Beta Gene Transcription Gene Transcription Estrogen Receptor Beta->Gene Transcription Ajugasterone C Ajugasterone C Ajugasterone C->Membrane Receptor Non-genomic effects Ajugasterone C->Estrogen Receptor Beta Genomic effects

Caption: Ecdysteroid signaling pathways in mammalian cells.

The following diagram illustrates a typical workflow for comparing the bioactivity of Ajugasterone C and its acetylated derivative.

experimental_workflow cluster_compounds Test Compounds cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Ajugasterone C Ajugasterone C Cell Culture Models Cell Culture Models Ajugasterone C->Cell Culture Models This compound This compound This compound->Cell Culture Models Cell Culture Models\n(e.g., Macrophages, Myoblasts) Cell Culture Models (e.g., Macrophages, Myoblasts) Bioactivity Assessment\n(e.g., Anti-inflammatory, Anabolic) Bioactivity Assessment (e.g., Anti-inflammatory, Anabolic) Mechanism of Action Studies\n(e.g., Western Blot, qPCR) Mechanism of Action Studies (e.g., Western Blot, qPCR) Animal Models\n(e.g., Rodent inflammation model) Animal Models (e.g., Rodent inflammation model) Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy Evaluation Efficacy Evaluation Bioactivity Assessment Bioactivity Assessment Cell Culture Models->Bioactivity Assessment Mechanism of Action Studies Mechanism of Action Studies Bioactivity Assessment->Mechanism of Action Studies Animal Models Animal Models Mechanism of Action Studies->Animal Models Animal Models->Pharmacokinetic Analysis Animal Models->Efficacy Evaluation

Caption: Experimental workflow for comparative bioactivity assessment.

Conclusion

While direct experimental evidence is pending, the acetylation of Ajugasterone C to form this compound presents a promising strategy to enhance its therapeutic potential. The anticipated improvements in bioavailability, based on increased lipophilicity, could lead to more potent biological effects. Further research, following the outlined experimental protocols, is necessary to fully elucidate the comparative pharmacology of these two compounds and to validate the therapeutic benefits of this chemical modification. The synthesis and evaluation of acetylated derivatives of Ajugasterone C represent a valuable avenue for future drug discovery and development efforts in the field of natural product-based therapeutics.[5][6][7][8]

References

A Comparative Guide to the In Vitro Efficacy of Ajugasterone C 2-acetate and Other Phytoecdysteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Ajugasterone C 2-acetate with other prominent phytoecdysteroids. The information is compiled from various scientific studies to assist researchers in evaluating these compounds for potential therapeutic applications, particularly in the realm of muscle growth and inflammation.

Anabolic Activity: Stimulation of Protein Synthesis

Phytoecdysteroids are recognized for their ability to enhance protein synthesis in skeletal muscle cells, a key process in muscle hypertrophy. This anabolic effect is primarily mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[1][2][3].

An extract from Ajuga turkestanica, containing a blend of phytoecdysteroids including Ajugasterone C and its 2-acetate derivative, has been shown to stimulate the PI3K/Akt pathway in C2C12 skeletal muscle myotubes[4]. While direct comparative studies with purified this compound are limited, the efficacy of various phytoecdysteroids on protein synthesis in C2C12 cells has been documented. For instance, 20-hydroxyecdysone (20E), a widely studied phytoecdysteroid, has been shown to increase protein synthesis in C2C12 myotubes by up to 20%[1][2][5][6].

The PI3K/Akt signaling cascade, a crucial regulator of muscle protein synthesis, is a common target for these compounds.

PI3K_Akt_Signaling cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Activates Phytoecdysteroid Phytoecdysteroid Phytoecdysteroid->Receptor Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis Promotes SUnSET_Workflow Cell_Culture 1. Culture C2C12 myoblasts and differentiate into myotubes. Treatment 2. Treat myotubes with phytoecdysteroids or vehicle control. Cell_Culture->Treatment Puromycin_Labeling 3. Add puromycin to the culture medium and incubate. Treatment->Puromycin_Labeling Cell_Lysis 4. Lyse the cells to collect protein extracts. Puromycin_Labeling->Cell_Lysis Western_Blot 5. Perform Western blot using an anti-puromycin antibody. Cell_Lysis->Western_Blot Quantification 6. Quantify puromycin incorporation to determine the rate of protein synthesis. Western_Blot->Quantification Binding_Assay_Workflow Receptor_Preparation 1. Prepare cell lysates or purified ecdysone receptor (EcR). Incubation 2. Incubate receptor preparation with a radiolabeled ecdysteroid (e.g., [3H]ponasterone A) and varying concentrations of the competitor phytoecdysteroid. Receptor_Preparation->Incubation Separation 3. Separate bound from free radioligand using a filtration method. Incubation->Separation Scintillation_Counting 4. Quantify the amount of bound radioligand using a scintillation counter. Separation->Scintillation_Counting Data_Analysis 5. Determine the IC50 and calculate the binding affinity (Ki) of the test compound. Scintillation_Counting->Data_Analysis

References

Independent Verification of Anabolic Effects of Ajugasterone C 2-Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses the topic of the independent verification of the anabolic effects of Ajugasterone C 2-acetate on skeletal muscle. A comprehensive review of the scientific literature reveals a significant gap in research on this specific compound. To date, no peer-reviewed studies have been published that specifically investigate or independently verify the anabolic properties of this compound.

Therefore, this guide provides a comparative analysis of well-researched phytoecdysteroids with demonstrated anabolic effects, namely 20-hydroxyecdysone (20E) and Turkesterone. These compounds serve as relevant alternatives and provide a framework for understanding the potential mechanisms and effects that could be investigated for this compound. The data presented is compiled from several key studies in the field and is intended to offer a valuable resource for researchers interested in the anabolic potential of phytoecdysteroids.

While Ajugasterone C has been identified in various plants, its biological activity in relation to muscle growth remains largely unexplored.[1][2][3][4][5][6] One study noted the presence of Ajugasterone C in Serratula coronata and its inhibitory effects on breast cancer cell viability, but this research did not extend to anabolic activity.[1]

The information that follows summarizes the anabolic effects, experimental protocols, and signaling pathways of 20-hydroxyecdysone and Turkesterone as a basis for comparison and to guide future research into novel phytoecdysteroids like this compound.

Comparative Analysis of Anabolic Phytoecdysteroids

The following tables summarize quantitative data from key studies on the anabolic effects of 20-hydroxyecdysone and other phytoecdysteroids.

Table 1: In Vitro Studies on Protein Synthesis in Muscle Cells
CompoundCell LineConcentrationIncrease in Protein SynthesisStudy
20-Hydroxyecdysone C2C12 murine myotubes0.1 µM~20%Gorelick-Feldman et al. (2008)[7][8]
Turkesterone C2C12 murine myotubes0.1 µM~20%Gorelick-Feldman et al. (2008)[8]
Ponasterone A C2C12 murine myotubes1 µM~20%Gorelick-Feldman et al. (2008)[8]
Polypodine B C2C12 murine myotubes1 µM~20%Gorelick-Feldman et al. (2008)[8]
Table 2: In Vivo Studies on Muscle Growth and Strength
CompoundAnimal ModelDosageDurationOutcomeStudy
20-Hydroxyecdysone Rats0.5 mg/100g body weight7 daysIncreased weight of tibialis anterior muscle and total protein content.Syrov & Kurmukov (1976)[9]
20-Hydroxyecdysone Rats5 mg/kg body weight21 daysStronger hypertrophic effect on soleus muscle fiber size compared to metandienone and SARM S 1.Parr et al. (2015)[10][11][12][13]
20-Hydroxyecdysone RatsNot specified7 daysIncreased fiber cross-sectional area in soleus muscle.Tóth et al. (2008)[14]
Turkesterone Mice5 mg/kg body weightNot specifiedStimulated protein synthesis.Syrov (1984)[15]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are summaries of protocols used in key studies on phytoecdysteroid-induced anabolism.

Protocol 1: In Vitro Protein Synthesis Assay (Gorelick-Feldman et al., 2008)
  • Cell Culture: C2C12 murine myoblasts are cultured and differentiated into myotubes.

  • Treatment: Differentiated myotubes are treated with various concentrations of phytoecdysteroids (e.g., 20-hydroxyecdysone, Turkesterone) or vehicle control.

  • Protein Synthesis Measurement: Protein synthesis is quantified by measuring the incorporation of a labeled amino acid (e.g., 3H-leucine) into total cellular protein. The effect is often inhibited with a phosphoinositide 3-kinase (PI3K) inhibitor to investigate the signaling pathway.[7][8]

Protocol 2: In Vivo Muscle Hypertrophy Study in Rats (Parr et al., 2015)
  • Animal Model: Male Wistar rats are used.

  • Treatment Groups: Animals are divided into groups receiving daily oral administration of 20-hydroxyecdysone (5 mg/kg body weight), other anabolic agents (e.g., metandienone, SARM S 1), or a vehicle control.

  • Duration: The treatment period is 21 days.

  • Outcome Measurement: The primary outcome is the measurement of muscle fiber size (cross-sectional area) of the soleus muscle.[10][11][12][13]

Protocol 3: SUnSET Method for Measuring Protein Synthesis in vivo
  • Technique: The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method to monitor protein synthesis in tissues.

  • Procedure: Animals are injected with a low dose of puromycin. Puromycin is incorporated into newly synthesized polypeptide chains, and the level of puromycin-labeled peptides is detected by Western blotting using an anti-puromycin antibody.

  • Application: This method has been used to assess the dose-response of 20-hydroxyecdysone on protein synthesis in the skeletal muscle of young mice.[16]

Signaling Pathways and Mechanisms of Action

Phytoecdysteroids are believed to exert their anabolic effects through signaling pathways that are distinct from classical androgenic steroids.

Phytoecdysteroid-Induced Anabolic Signaling Pathway

The primary signaling cascade implicated in the anabolic effects of phytoecdysteroids like 20-hydroxyecdysone is the PI3K/Akt pathway.[7][13][16][17][18] This pathway is a central regulator of muscle protein synthesis and hypertrophy.

anabolic_signaling phytoecdysteroid Phytoecdysteroid (e.g., 20-Hydroxyecdysone) gpcr G-Protein Coupled Receptor (GPCR) phytoecdysteroid->gpcr Binds to plc Phospholipase C (PLC) gpcr->plc Activates ca2_flux Intracellular Ca2+ Flux plc->ca2_flux Induces pi3k PI3K ca2_flux->pi3k Activates akt Akt (Protein Kinase B) pi3k->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates protein_synthesis Increased Protein Synthesis & Muscle Hypertrophy mtorc1->protein_synthesis Promotes experimental_workflow in_vitro In Vitro Screening protein_synthesis_assay Protein Synthesis Assay (e.g., C2C12 myotubes) in_vitro->protein_synthesis_assay gene_expression Gene Expression Analysis (e.g., Myostatin, Caspase-3) in_vitro->gene_expression in_vivo In Vivo Verification protein_synthesis_assay->in_vivo gene_expression->in_vivo animal_model Animal Model (e.g., Rats, Mice) in_vivo->animal_model muscle_analysis Muscle Tissue Analysis (Fiber size, protein content) animal_model->muscle_analysis strength_test Functional Tests (e.g., Grip strength) animal_model->strength_test data_analysis Data Analysis & Comparison muscle_analysis->data_analysis strength_test->data_analysis

References

Unraveling the Genomic Response: A Comparative Analysis of Gene Expression Induced by Ecdysteroids is Currently Unfeasible

Author: BenchChem Technical Support Team. Date: November 2025

A direct side-by-side analysis of the gene expression changes induced by Ajugasterone C 2-acetate versus other ecdysteroids, such as 20-hydroxyecdysone (20E), is not possible based on currently available scientific literature. While the biological activities of various phytoecdysteroids are a subject of ongoing research, specific and comparative transcriptomic data for this compound remains elusive.

Ecdysteroids, a class of steroid hormones, play a crucial role in regulating insect development, molting, and metamorphosis. Phytoecdysteroids, which are plant-derived analogues, can mimic the action of insect ecdysteroids and are therefore of interest for their potential applications in pest management and pharmacology. Ajugasterone C, an ecdysteroid found in plants of the Ajuga genus, has been noted for its biological activities.[1][2] However, specific studies detailing the genome-wide transcriptional changes induced by its 2-acetate derivative are not publicly available.

In contrast, the effects of the primary insect molting hormone, 20-hydroxyecdysone (20E), on gene expression have been extensively studied in various insect species. This research has provided a foundational understanding of the ecdysteroid signaling pathway and the downstream genetic cascades that are activated.

The Ecdysteroid Signaling Pathway: A General Overview

Ecdysteroid signaling is primarily mediated by a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP). Upon binding of an ecdysteroid ligand like 20E, this complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This binding initiates a transcriptional hierarchy, starting with the activation of a small number of "early" genes, which are themselves transcription factors. These early genes then regulate a larger battery of "late" genes, which execute the physiological and developmental changes associated with molting and metamorphosis.

To illustrate this general pathway, a conceptual diagram is provided below.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell Ecdysteroid Ecdysteroid (e.g., 20E) Receptor EcR/USP Heterodimer Ecdysteroid->Receptor Binding EcRE EcRE Receptor->EcRE Binds to DNA EarlyGenes Early Genes (Transcription Factors) EcRE->EarlyGenes Activation LateGenes Late Genes EarlyGenes->LateGenes Regulation Response Physiological Response LateGenes->Response

Figure 1. A simplified diagram of the ecdysteroid signaling pathway.

Experimental Approaches to Study Gene Expression Changes

The analysis of gene expression changes induced by ecdysteroids typically involves a series of well-established molecular biology techniques. A general workflow for such an experiment is outlined below.

Experimental_Workflow Treatment Cell/Organism Treatment (Ecdysteroid vs. Control) RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification) Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Analysis Data_Analysis->DEG_Analysis Validation Validation (qRT-PCR) DEG_Analysis->Validation

Figure 2. A typical experimental workflow for analyzing gene expression changes.

A common method for genome-wide expression profiling is RNA Sequencing (RNA-Seq) . This powerful technique allows for the quantification of the abundance of all RNA transcripts in a sample. To compare the effects of different ecdysteroids, one would treat a biological system (e.g., an insect cell line or a model organism) with each compound and a control substance. Following treatment, total RNA is extracted, and RNA-Seq libraries are prepared and sequenced. The resulting data is then bioinformatically analyzed to identify genes that are differentially expressed between the treatment groups.

Identified changes in gene expression are often validated using Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) . This technique allows for the precise measurement of the expression level of specific genes of interest, confirming the results obtained from the broader RNA-Seq analysis.

The Path Forward: A Need for Direct Comparative Studies

While a wealth of data exists for the effects of 20-hydroxyecdysone, the lack of corresponding data for this compound highlights a gap in the current understanding of phytoecdysteroid bioactivity. Future research employing transcriptomic approaches to directly compare the effects of this compound with other well-characterized ecdysteroids is necessary to elucidate its specific mode of action and its potential for various applications. Such studies would provide valuable insights into the structure-activity relationships of different ecdysteroids and their differential abilities to modulate gene expression.

References

A critical review of the evidence supporting the ergogenic claims of Ajugasterone C 2-acetate.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ajugasterone C 2-acetate is a phytoecdysteroid, a class of compounds structurally similar to insect molting hormones. It is marketed and sold in various supplements with claims of potent ergogenic effects, including increased muscle mass, enhanced strength, and improved athletic performance. This review critically examines the scientific evidence, or lack thereof, supporting these claims. A comparative analysis with other well-studied ecdysteroids, such as ecdysterone (20-hydroxyecdysone), is provided to offer context and perspective on the potential, albeit unproven, bioactivity of this compound.

Lack of Direct Scientific Evidence for this compound

A thorough review of the scientific literature reveals a significant absence of direct evidence to substantiate the ergogenic claims made for this compound. There are no published peer-reviewed studies investigating its effects on muscle protein synthesis, muscle hypertrophy, or physical performance in either animal models or humans. The available information is largely limited to its identification in certain plant species, such as Cyanotis arachnoidea, and its commercial availability as a supplement ingredient.

The ergogenic claims for this compound appear to be based on extrapolation from research conducted on other ecdysteroids, most notably ecdysterone. Therefore, a critical assessment of the evidence for ecdysteroids as a class is necessary to evaluate the plausibility of the claims for this compound.

Comparative Analysis: Evidence from Other Ecdysteroids

Research on ecdysterone provides a basis for understanding the potential, yet unconfirmed, mechanisms and effects of other ecdysteroids like this compound.

Anabolic Effects and Signaling Pathways

Studies on ecdysterone suggest that its anabolic effects are not mediated through the androgen receptor, unlike traditional anabolic steroids. Instead, the proposed mechanisms involve the activation of other signaling pathways.

One of the primary proposed mechanisms is the interaction with Estrogen Receptor Beta (ERβ) . Research has indicated that ecdysterone can bind to ERβ, which is expressed in skeletal muscle and is involved in regulating muscle growth and regeneration. This interaction is thought to trigger downstream anabolic signaling.

Another key pathway implicated in the anabolic effects of ecdysterone is the PI3K/Akt signaling pathway . This pathway is a central regulator of cell growth and protein synthesis. Ecdysterone has been shown to stimulate this pathway, leading to increased protein synthesis in muscle cells.

Experimental Data from Ecdysterone Studies

The following tables summarize quantitative data from key in-vitro and in-vivo studies on ecdysterone, which are often cited to support the claims for other ecdysteroids.

Table 1: In-Vitro Studies on Ecdysterone-Induced Myotube Hypertrophy

CompoundCell LineConcentrationOutcomeReference
EcdysteroneC2C121 µMSignificant increase in myotube diameterParr et al. (2014)
DHTC2C121 µMSignificant increase in myotube diameterParr et al. (2014)
IGF-1C2C121.3 nMSignificant increase in myotube diameterParr et al. (2014)

Table 2: In-Vivo Studies on Ecdysterone and Muscle Hypertrophy in Rats

CompoundAnimal ModelDosageDurationOutcomeReference
EcdysteroneWistar rats5 mg/kg/day21 daysSignificant increase in soleus muscle fiber sizeParr et al. (2015)[1]
MetandienoneWistar rats5 mg/kg/day21 daysSignificant increase in soleus muscle fiber sizeParr et al. (2015)[1]
SARM S-1Wistar rats5 mg/kg/day21 daysSignificant increase in soleus muscle fiber sizeParr et al. (2015)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for scientific scrutiny and replication.

1. In-Vitro C2C12 Myotube Hypertrophy Assay

  • Cell Culture and Differentiation: Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. To induce differentiation into myotubes, the growth medium is switched to DMEM with 2% horse serum upon reaching confluence.

  • Treatment: Differentiated myotubes are treated with the test compounds (e.g., ecdysterone at 1 µM) or vehicle control for a specified period, typically 48-72 hours.

  • Measurement of Myotube Diameter: After treatment, cells are fixed, and the myotube diameter is measured using microscopy and image analysis software. Measurements are taken at multiple points along the length of a significant number of myotubes to ensure accuracy.

2. In-Vivo Rat Soleus Muscle Hypertrophy Study

  • Animal Model: Male Wistar rats are typically used. They are housed under controlled conditions with free access to food and water.

  • Drug Administration: The test compounds (e.g., ecdysterone at 5 mg/kg body weight) are administered daily for a set duration (e.g., 21 days) via oral gavage or injection.

  • Muscle Sample Collection: At the end of the treatment period, the animals are euthanized, and the soleus muscles are dissected.

  • Muscle Fiber Size Analysis: The muscle samples are frozen, and cross-sections are prepared. The sections are stained (e.g., with hematoxylin and eosin), and the cross-sectional area of individual muscle fibers is measured using a microscope and image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for investigating the anabolic effects of ecdysteroids.

Estrogen_Receptor_Beta_Signaling_Pathway cluster_nucleus Cell Nucleus Ecdysteroid Ecdysteroid ERb Estrogen Receptor β (ERβ) Ecdysteroid->ERb Binds Nucleus Nucleus ERb->Nucleus ERE Estrogen Response Element (ERE) ERb->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Protein_Synthesis ↑ Muscle Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to PI3K_Akt_Signaling_Pathway Ecdysteroid Ecdysteroid Membrane_Receptor Membrane Receptor (e.g., GPCR) Ecdysteroid->Membrane_Receptor Activates PI3K PI3K Membrane_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis ↑ Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes Experimental_Workflow start Hypothesis: This compound has ergogenic effects invitro In-Vitro Studies (C2C12 Myotubes) start->invitro Test anabolic potential invivo In-Vivo Studies (Animal Models) start->invivo Assess in a living system data_analysis Data Analysis & Interpretation invitro->data_analysis human Human Clinical Trials invivo->human If promising and safe invivo->data_analysis human->data_analysis conclusion Conclusion on Ergogenic Claims data_analysis->conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.